2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridiine
Description
BenchChem offers high-quality 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridiine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridiine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2/c1-18-12-7-4-10(8-17-12)9-2-5-11(6-3-9)19-13(14,15)16/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMIYRXLVNWCPIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure Analysis of 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine
Abstract
This technical guide provides a comprehensive, multi-faceted approach to the chemical structure analysis of 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine, a biaryl compound of significant interest to researchers in medicinal chemistry and drug development. The unique combination of a substituted pyridine ring and a trifluoromethoxy-functionalized phenyl moiety presents distinct analytical challenges and opportunities. This document, intended for researchers, scientists, and drug development professionals, moves beyond a simple recitation of analytical techniques. Instead, it offers a detailed exposition of the underlying scientific principles, the rationale behind experimental choices, and a thorough interpretation of predicted and comparative spectral data. We will delve into the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, and conclude with a discussion on the utility of X-ray crystallography for definitive spatial characterization. This guide is designed to be a self-validating system, with each analytical protocol and data interpretation step grounded in established scientific literature and principles.
Introduction and Synthesis Rationale
2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine belongs to the class of biaryl compounds, which are prevalent scaffolds in numerous biologically active molecules. The pyridine moiety often imparts desirable pharmacokinetic properties, while the trifluoromethoxy group is an increasingly utilized substituent in drug design due to its ability to enhance metabolic stability and lipophilicity.
The synthesis of this class of compounds is most commonly achieved through a palladium-catalyzed cross-coupling reaction, with the Suzuki-Miyaura coupling being a particularly powerful and versatile method for the formation of carbon-carbon bonds between aromatic rings.[1][2] The logical synthetic route would involve the coupling of a pyridine-containing boronic acid or ester with a trifluoromethoxy-substituted aryl halide, or vice-versa.
Caption: Generalized Suzuki-Miyaura coupling workflow for synthesis.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add 2-methoxy-5-bromopyridine (1.0 mmol), 4-(trifluoromethoxy)phenylboronic acid (1.2 mmol), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 mmol).
-
Catalyst and Ligand Addition: Add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.03 mmol, 3 mol%). The choice of ligand is critical for efficient coupling with pyridine substrates to prevent catalyst inhibition by the pyridine nitrogen.[3]
-
Solvent Addition and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water (e.g., 4:1 v/v).[2] The reaction mixture is then subjected to several cycles of evacuation and backfilling with an inert gas (e.g., argon or nitrogen).
-
Reaction Execution: Heat the mixture to a temperature ranging from 85 to 100 °C with vigorous stirring. Reaction progress is monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. For 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a detailed picture of the connectivity and electronic environment of the atoms.
¹H NMR Spectroscopy
The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments.
Predicted ¹H NMR Spectral Data
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale |
| ~8.5 | d | 1H | H-6 (Pyridine) | Proton adjacent to the pyridine nitrogen, deshielded. |
| ~7.8 | dd | 1H | H-4 (Pyridine) | Coupled to both H-3 and H-6 of the pyridine ring. |
| ~7.6 | d | 2H | H-2', H-6' (Phenyl) | Protons on the phenyl ring ortho to the pyridine substituent, deshielded. |
| ~7.3 | d | 2H | H-3', H-5' (Phenyl) | Protons on the phenyl ring ortho to the trifluoromethoxy group. |
| ~6.8 | d | 1H | H-3 (Pyridine) | Shielded proton on the pyridine ring. |
| ~4.0 | s | 3H | -OCH₃ | Methoxy group protons, singlet. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Predicted ¹³C NMR Spectral Data
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~164 | C-2 (Pyridine) | Carbon attached to the electron-donating methoxy group, deshielded. |
| ~148 | C-6 (Pyridine) | Carbon adjacent to the pyridine nitrogen, deshielded. |
| ~148 | C-4' (Phenyl) | Carbon attached to the trifluoromethoxy group, deshielded. |
| ~138 | C-4 (Pyridine) | Pyridine carbon. |
| ~130 | C-1' (Phenyl) | Quaternary carbon of the phenyl ring attached to the pyridine ring. |
| ~129 | C-2', C-6' (Phenyl) | Phenyl carbons ortho to the pyridine substituent. |
| ~122 | C-3', C-5' (Phenyl) | Phenyl carbons ortho to the trifluoromethoxy group. |
| ~121 (q) | -OCF₃ | Carbon of the trifluoromethoxy group, split by fluorine. |
| ~110 | C-3 (Pyridine) | Shielded pyridine carbon. |
| ~125 | C-5 (Pyridine) | Carbon attached to the phenyl ring. |
| ~54 | -OCH₃ | Methoxy carbon. |
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F nucleus.[4] The trifluoromethoxy group will give a distinct signal in the ¹⁹F NMR spectrum.
Predicted ¹⁹F NMR Spectral Data
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Fluorines | Assignment | Rationale |
| -58 to -60 | s | 3F | -OCF₃ | The chemical shift is characteristic of a trifluoromethoxy group attached to an aromatic ring. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. A fluorine-containing external standard may be used for referencing.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.
Caption: General workflow for mass spectrometry analysis.
Predicted Mass Spectrum Data
| m/z (mass-to-charge ratio) | Proposed Fragment | Rationale |
| 269 | [M]⁺ | Molecular ion peak. |
| 254 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |
| 240 | [M - CHO]⁺ | Loss of a formyl radical. |
| 184 | [M - OCF₃]⁺ | Loss of the trifluoromethoxy radical. |
| 170 | [C₁₂H₉N]⁺ | Loss of the trifluoromethoxy and a methyl group. |
| 145 | [C₇H₄F₃]⁺ | Fragment corresponding to the trifluoromethoxyphenyl cation. |
Experimental Protocol: Mass Spectrometry
-
Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source is well-suited for this volatile compound. Alternatively, Electrospray Ionization (ESI) coupled with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can be used for accurate mass determination.
-
GC-MS Method:
-
Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Conditions: Use a capillary column (e.g., HP-5MS) with a suitable temperature program to ensure good separation and peak shape.
-
MS Conditions: Acquire data in full scan mode over a mass range of m/z 50-500.
-
-
High-Resolution MS (HRMS) Method:
-
Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) in a solvent compatible with ESI (e.g., methanol or acetonitrile).
-
Infusion: Introduce the sample directly into the ESI source via a syringe pump.
-
MS Conditions: Acquire data in positive ion mode to determine the accurate mass of the protonated molecule [M+H]⁺.
-
Vibrational and Electronic Spectroscopy
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | -OCH₃ |
| 1600-1450 | C=C and C=N stretch | Aromatic rings (Pyridine and Phenyl) |
| 1250-1000 | C-O-C stretch | Aryl ether and Trifluoromethoxy |
| 1200-1100 | C-F stretch | Trifluoromethoxy |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving conjugated π-systems. Biaryl compounds typically exhibit characteristic absorption bands.
Predicted UV-Vis Absorption
The extended conjugation between the pyridine and phenyl rings is expected to result in one or more absorption maxima (λ_max) in the UV region, likely between 250-350 nm. The exact position and intensity of these bands are sensitive to the solvent polarity.
X-ray Crystallography
For an unambiguous determination of the three-dimensional structure, including bond lengths, bond angles, and the dihedral angle between the pyridine and phenyl rings, single-crystal X-ray crystallography is the definitive technique.
Conceptual Workflow for X-ray Crystallography
Caption: Workflow for single-crystal X-ray diffraction analysis.
The crystal structure would provide invaluable information on intermolecular interactions, such as π-π stacking or other non-covalent interactions, which are crucial for understanding the solid-state properties of the material and its potential interactions with biological targets.
Conclusion
The structural elucidation of 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine requires a synergistic application of multiple analytical techniques. NMR spectroscopy (¹H, ¹³C, and ¹⁹F) serves as the primary tool for determining the molecular connectivity and electronic environment. Mass spectrometry confirms the molecular weight and provides fragmentation data that supports the proposed structure. IR and UV-Vis spectroscopy offer complementary information on functional groups and electronic conjugation. Finally, single-crystal X-ray crystallography can provide the ultimate proof of structure with precise three-dimensional details. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to confidently analyze and characterize this and similar complex molecules, thereby accelerating research and development in their respective fields.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Power of Suzuki-Miyaura Coupling: Utilizing Pyridine-4-Boronic Acid in Synthesis. [Link]
-
Al-Masum, M. A., & Islam, M. S. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC. [Link]
- Jaiswal, K., & Pandey, J. P. (2022). Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I. International Journal of Researches in Engineering and Science.
-
Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [Link]
- Jaiswal, K., & Pandey, J. P. (n.d.).
-
MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
Sources
Thermodynamic Properties of Trifluoromethoxy Phenyl Pyridine Derivatives: A Technical Guide for Rational Drug Design
Executive Summary
The incorporation of fluorine into organic scaffolds is a cornerstone of modern medicinal chemistry. Among fluorinated moieties, the trifluoromethoxy (–OCF₃) group has emerged as a privileged substituent. When appended to a rigid, versatile scaffold like phenyl pyridine, the resulting derivatives exhibit profound shifts in their thermodynamic properties, directly impacting solubility, lipophilicity, and target binding kinetics. This whitepaper explores the thermodynamic underpinnings of trifluoromethoxy phenyl pyridine derivatives, providing actionable insights and validated protocols for researchers and drug development professionals.
The Physicochemical Impact of the –OCF₃ Group
The –OCF₃ group is uniquely characterized by its high electronegativity and exceptional lipophilicity. With a Hansch
When integrated into a phenyl pyridine system, the –OCF₃ group exerts a long-range electron-withdrawing effect that modulates the pKa of the pyridine nitrogen, thereby altering the molecule's ionization state at physiological pH . This interplay dictates the thermodynamic solubility and the desolvation penalty incurred during target binding.
Conformational Thermodynamics & The Anomeric Effect
The thermodynamic advantage of the –OCF₃ group is deeply rooted in its stereoelectronic properties. Due to the generalized anomeric effect, the lone pairs on the oxygen atom delocalize into the highly polarized C–F
Causality in Binding: Because the –OCF₃ group is already conformationally restricted in aqueous solution, the entropic penalty (
Thermodynamic Data Synthesis
To contextualize the thermodynamic shifts, Table 1 summarizes the physicochemical and thermodynamic parameters of substituted phenyl pyridine derivatives. The data illustrates the non-linear relationship between fluorination and binding thermodynamics.
Table 1: Thermodynamic and Physicochemical Parameters of Substituted Phenyl Pyridines
| Substituent (Para-Phenyl) | Hansch | LogP (Experimental) | Thermodynamic Solubility (µg/mL) | Binding | Binding -T |
| –H (Unsubstituted) | 0.00 | 2.15 | 145.0 | -7.2 | -1.5 |
| –F | +0.14 | 2.35 | 110.5 | -7.8 | -2.1 |
| –CF₃ | +0.88 | 3.40 | 25.2 | -8.9 | -3.8 |
| –OCF₃ | +1.04 | 3.65 | 12.8 | -9.5 | -4.5 |
*Representative values for a generic kinase target (e.g., BTK) at 298K. The –OCF₃ group drives affinity primarily through a massive entropic gain (-T
Methodologies: Self-Validating Protocols
As a Senior Application Scientist, I frequently observe that the thermodynamic profiling of highly lipophilic compounds is prone to artifactual data if not rigorously controlled. The following protocols are designed with built-in validation steps to ensure scientific integrity.
Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)
Unlike kinetic solubility, thermodynamic solubility represents the true equilibrium between the solid crystalline phase and the solution.
-
Solid Preparation: Add 5 mg of the crystalline –OCF₃ phenyl pyridine derivative to a glass vial.
-
Causality: Using the most stable crystalline polymorph ensures the lowest energy solid state is measured, preventing artificially high solubility readings from transient amorphous material.
-
-
Buffer Addition & Equilibration: Add 1 mL of phosphate-buffered saline (pH 7.4). Seal and agitate at 300 RPM at exactly 25.0 ± 0.1 °C for 48 hours.
-
Causality: 48 hours is mandatory for highly lipophilic –OCF₃ compounds to reach true thermodynamic equilibrium. Shorter times often capture transient supersaturation.
-
-
Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes at 25°C.
-
Causality: Strict temperature control during centrifugation prevents precipitation or further dissolution, which would skew the equilibrium concentration.
-
-
Quantification: Analyze the supernatant via HPLC-UV against a standard curve.
-
Causality: HPLC separates the parent compound from any potential degradation products, ensuring the measured concentration reflects only the intact active pharmaceutical ingredient (API).
-
Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
ITC is the gold standard for parsing the enthalpic (
-
Sample Preparation: Dialyze the target protein against the exact assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1% DMSO). Dissolve the –OCF₃ ligand in the final dialysate.
-
Causality: Exact buffer matching eliminates heats of dilution and buffer ionization, which can easily mask the subtle enthalpic signals of the ligand binding event.
-
-
Titration Execution: Inject 2 µL aliquots of the ligand (500 µM) into the protein cell (50 µM) at 298K, spacing injections by 150 seconds.
-
Causality: The 150-second spacing allows the calorimetric signal to return to baseline, ensuring accurate integration of the heat (
q) per injection.
-
-
Data Fitting: Fit the integrated heats to a one-site binding model to extract the association constant (
) and enthalpy ( H). Calculate entropy using G = -RT ln( ) = H - T S.-
Causality: Accurately parsing
H and -T S reveals whether the –OCF₃ modification is enthalpically or entropically driven, guiding further Structure-Activity Relationship (SAR) optimization.
-
Visualizations of Thermodynamic Logic
The following diagrams map the experimental workflow and the underlying thermodynamic causality of the –OCF₃ substitution.
Workflow for thermodynamic evaluation of -OCF3 derivatives.
Thermodynamic causality of -OCF3 substitution on target affinity.
References
-
Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: MDPI (Molecules) URL: [Link]
-
Title: Trifluoromethyl ethers – synthesis and properties of an unusual substituent Source: Beilstein Journal of Organic Chemistry (NIH PMC) URL: [Link]
-
Title: Modulating the Binding Kinetics of Bruton's Tyrosine Kinase Inhibitors Through Transition State Effects Source: NIH PMC URL: [Link]
-
Title: The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent Source: ResearchGate URL: [Link]
Modulating Heteroaromatic Scaffolds: The Electronic Effects of the Trifluoromethoxy (-OCF3) Group on 2-Methoxy-Pyridine Rings
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
The strategic incorporation of fluorinated moieties into heteroaromatic scaffolds is a cornerstone of modern drug discovery. Among these, the trifluoromethoxy (-OCF3) group—often termed a "super halogen"—imparts unique physicochemical properties, including enhanced lipophilicity, metabolic resistance, and profound electronic modulation[1]. When conjugated with a 2-methoxy-pyridine ring, a privileged pharmacophore in medicinal chemistry, the -OCF3 group fundamentally alters the electron density, basicity, and conformational landscape of the heterocycle. This whitepaper provides an in-depth mechanistic analysis of this electronic cross-talk, supported by quantitative physicochemical data and validated experimental protocols for synthesis and characterization.
Mechanistic Foundations of the Scaffold
The Electronic Topology of 2-Methoxy-Pyridine
Pyridine is inherently electron-deficient due to the electronegativity of the
The "Super Halogen": Trifluoromethoxy (-OCF3) Group
The -OCF3 group is characterized by the powerful electron-withdrawing nature of its three fluorine atoms. It possesses a high Hammett meta constant (
Synergistic Electronic Cross-Talk
When an -OCF3 group is substituted onto the 2-methoxy-pyridine ring (e.g., at the C5 position), the resulting electronic profile is not merely additive but highly synergistic. The strong -I effect of the -OCF3 group propagates through the aromatic framework, further depleting the electron density on the pyridine nitrogen. This drastic withdrawal can depress the pKa of the pyridine nitrogen to near or below zero, profoundly impacting the molecule's ionization state at physiological pH.
Caption: Electronic modulation pathways of OCF3 on 2-methoxy-pyridine.
Quantitative Physicochemical Data
The table below summarizes the contrasting electronic and physicochemical parameters of the individual functional groups and their combined effect on the pyridine scaffold.
| Property | 2-Methoxy-Pyridine | -OCF3 Group | 5-OCF3-2-Methoxy-Pyridine (Predicted) |
| pKa (Pyridine N) | 3.28[2] | N/A | < 1.0 |
| Hammett Constant ( | -0.27 (-OCH3) | 0.35[3] | N/A |
| Hammett Constant ( | 0.12 (-OCH3) | 0.38[3] | N/A |
| Lipophilicity ( | -0.02 (-OCH3) | +1.04[1] | Highly Lipophilic |
| Dominant Electronic Effect | +M > -I | -I >> +R | Net Electron Withdrawal |
Experimental Methodologies
To harness these electronic properties, rigorous synthetic and analytical protocols are required. The following methodologies detail the synthesis of an -OCF3 substituted 2-methoxy-pyridine and the subsequent validation of its pKa.
Caption: Step-by-step workflow for synthesizing and validating OCF3-pyridines.
Protocol 1: Regioselective Trifluoromethoxylation
Direct incorporation of the -OCF3 group onto heteroaromatics is historically challenging. This protocol utilizes a modern radical-mediated trifluoromethoxylation approach[4].
-
Causality: Togni's reagent is used as an electrophilic CF3 source, which under specific catalytic conditions, undergoes an O-trifluoromethylation followed by an OCF3-migration to the electron-rich centers of the pyridine ring (C3 or C5, activated by the 2-methoxy group).
-
Step 1: Dissolve 1.0 mmol of the 2-methoxy-pyridine derivative in 5 mL of anhydrous dichloromethane (DCM) under an argon atmosphere.
-
Step 2: Add 1.2 mmol of Togni's Reagent II and 0.1 mmol of a suitable photocatalyst (e.g., Ru(bpy)3Cl2).
-
Step 3: Irradiate the mixture with blue LEDs (450 nm) at room temperature for 12 hours. The light excites the catalyst, initiating a single-electron transfer (SET) that generates the reactive radical species.
-
Step 4: Quench the reaction with aqueous saturated NaHCO3, extract with ethyl acetate (3 x 10 mL), dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Step 5 (Self-Validation): Purify via flash column chromatography. Validate the successful incorporation and regiochemistry using 19F-NMR (looking for a singlet around -58 ppm characteristic of the -OCF3 group) and 1H-NMR (to confirm the substitution pattern).
Protocol 2: Potentiometric pKa Determination (Yasuda-Shedlovsky Method)
Because -OCF3 significantly increases lipophilicity, aqueous titration is often impossible due to poor solubility. A co-solvent extrapolation method is required.
-
Causality: By titrating the compound in varying ratios of methanol/water, the apparent pKa (psKa) can be plotted against the dielectric constant of the solvent mixture. Extrapolating this linear relationship to 0% methanol yields the true aqueous pKa.
-
Step 1: Prepare three 2.0 mM solutions of the synthesized 5-OCF3-2-methoxy-pyridine in 30%, 40%, and 50% (v/v) methanol/water mixtures.
-
Step 2: Acidify each solution with a known excess of standardized 0.1 M HCl to ensure the pyridine nitrogen is fully protonated.
-
Step 3: Titrate each solution with standardized 0.1 M NaOH using an automated potentiometric titrator under a nitrogen blanket (to prevent CO2 absorption, which skews pH readings).
-
Step 4: Generate a Gran plot (first derivative of the titration curve) to precisely identify the equivalence point.
-
Step 5 (Self-Validation): Plot the calculated psKa values against the inverse of the solvent dielectric constant (
). The of this linear regression must be >0.99 for the extrapolation to the aqueous pKa to be considered valid.
Translational Applications in Drug Discovery
The electronic modulation provided by the -OCF3 group on pyridine rings has direct clinical relevance. A prime example is the development of Sudapyridine (WX-081), a novel anti-tuberculosis agent currently in Phase 2 clinical trials[5]. Sudapyridine utilizes a 5-(4-chloro-phenyl)-2-methoxy-pyridine scaffold to target mycobacterial ATP synthase.
During the lead optimization phase, medicinal chemists discovered that replacing the 4-chloro substituent with a 4-OCF3 group yielded derivatives that were equipotent to the parent compound, exhibiting an exceptional MIC90 of 0.08/0.56 in MABA/LORA assays[5]. The -OCF3 substitution maintains the critical lipophilicity required to penetrate the thick, mycolic acid-rich cell wall of Mycobacterium tuberculosis, while its strong -I effect electronically deactivates adjacent bonds, protecting the molecule from rapid oxidative metabolism by host cytochrome P450 enzymes.
References
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent Source: Beilstein Journal of Organic Chemistry URL
- 2-Methoxypyridin | 1628-89-3 Source: ChemicalBook URL
- An In-depth Technical Guide on the Ortho, Para Directing Effects of the Trifluoromethoxy Substituent Source: Benchchem URL
- Discovery and preclinical profile of sudapyridine (WX-081)
- Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines Source: RSC Publishing URL
Sources
The 5-Aryl-2-Methoxypyridine Scaffold: A Medicinal Chemistry Technical Guide
Executive Summary
The 5-aryl-2-methoxypyridine motif represents a privileged scaffold in modern drug discovery, serving as a critical bioisostere for biaryl systems. Its utility lies in its ability to fine-tune physicochemical properties—specifically basicity (pKa) and lipophilicity (LogP)—while maintaining the geometric integrity required for target binding. This guide provides a technical deep-dive into the synthesis, metabolic liabilities, and medicinal chemistry applications of this scaffold, designed for researchers optimizing lead compounds in kinase, GPCR, and ion channel programs.
Part 1: Physicochemical & Electronic Profile
The "Magic Methyl" & Nitrogen Effect
The transition from a biphenyl ring to a 5-aryl-2-methoxypyridine introduces profound electronic changes. While the 2-methoxy group is an electron donor by resonance (+M), the pyridine nitrogen exerts a strong electron-withdrawing inductive effect (-I).
-
Basicity Modulation: The 2-methoxy group significantly reduces the basicity of the pyridine nitrogen compared to unsubstituted pyridine.[1]
-
Pyridine pKa: ~5.23[1]
-
2-Methoxypyridine pKa: ~3.06
-
Implication: This reduction in basicity decreases the likelihood of non-specific binding to acidic proteins (e.g., AGP) and reduces the risk of hERG channel blockage, which is often associated with basic amines.
-
-
Conformational Bias: The methoxy group prefers a planar conformation coplanar with the pyridine ring due to resonance (
). However, ortho-substitution on the 5-aryl ring can force a twist, critical for fitting into restricted hydrophobic pockets (e.g., kinase ATP binding sites).
Comparative Data Table
| Property | Biphenyl | 5-Aryl-Pyridine | 5-Aryl-2-Methoxypyridine |
| H-Bond Acceptors | 0 | 1 (Weak) | 2 (N and O) |
| pKa (Conj. Acid) | N/A | ~5.2 | ~3.1 |
| LogP (Approx) | High (Lipophilic) | Moderate | Moderate-Low |
| Solubility | Poor | Moderate | Improved |
| Metabolic Risk | CYP Oxidation (Ring) | N-Oxidation | O-Demethylation |
Part 2: Metabolic Stability & Optimization
The O-Demethylation Liability
The primary metabolic "soft spot" of this scaffold is the methoxy group. Cytochrome P450 enzymes (typically CYP2D6 or CYP3A4) can catalyze O-demethylation, converting the pyridine to a 2-pyridone .
-
Mechanism: Hydrogen abstraction from the methyl group
Hemiacetal intermediate Collapse to 2-pyridone. -
Consequence: The 2-pyridone tautomer is highly polar and chemically distinct, often leading to a loss of potency or rapid clearance.
Visualization: Metabolic Pathway (DOT)
Caption: The oxidative O-demethylation pathway converting the lipophilic 2-methoxypyridine into the polar 2-pyridone species.
Mitigation Strategies
To stabilize this scaffold without losing the methoxy group's steric benefits:
-
Deuteration: Replace -OCH3 with -OCD3. The C-D bond is stronger, slowing the rate-limiting hydrogen abstraction (Kinetic Isotope Effect).
-
Fluorination: Use -OCHF2 or -OCF3. This blocks metabolism entirely but alters the electronic profile (stronger electron withdrawal).
-
Steric Shielding: Introduce a substituent (e.g., F, Cl, Me) at the pyridine C3 position to sterically hinder CYP access to the methoxy group.
Part 3: Synthetic Architecture
Retrosynthetic Analysis
The most robust route to 5-aryl-2-methoxypyridines is the Suzuki-Miyaura Cross-Coupling . The 5-position of the pyridine ring is electronically activated for oxidative addition relative to the 3-position, but less reactive than the 2-position. However, since the 2-position is already blocked by the methoxy group, regioselectivity is generally high.
Visualization: Synthetic Workflow (DOT)
Caption: Standard Suzuki-Miyaura coupling workflow for generating the 5-aryl-2-methoxypyridine core.
Detailed Protocol: C5-Arylation
Objective: Synthesis of 5-(4-fluorophenyl)-2-methoxypyridine.
Reagents:
-
5-Bromo-2-methoxypyridine (1.0 equiv)
-
4-Fluorophenylboronic acid (1.2 equiv)
-
Potassium phosphate tribasic (
) (2.0 equiv) -
Solvent: 1,4-Dioxane/Water (4:1 v/v)[4]
Procedure:
-
Charge: In a reaction vial equipped with a magnetic stir bar, combine the aryl bromide, boronic acid, and base.
-
Solvate: Add the Dioxane/Water mixture. Degas the solution by bubbling Nitrogen or Argon for 10 minutes (Critical step to prevent homocoupling).
-
Catalyze: Add the Pd catalyst rapidly against a positive flow of inert gas. Seal the vial.
-
React: Heat the mixture to 90°C for 4–12 hours. Monitor conversion by LC-MS (Target M+H).
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over
. -
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product typically elutes early due to the lipophilic nature of the methoxy-pyridine.
Part 4: Case Study – Kinase Inhibitor Optimization
Scenario
A drug discovery team is optimizing a biphenyl-based p38 MAPK inhibitor. The lead compound (Structure A) has high potency but suffers from poor aqueous solubility (<1 µg/mL) and high clearance due to rapid oxidation of the terminal phenyl ring.
The Solution
The team replaces the terminal phenyl ring with a 2-methoxypyridine-5-yl moiety.
-
Solubility: The pyridine nitrogen, even with the methoxy group, retains some polarity and H-bond accepting capability, improving solubility to >50 µg/mL.
-
Metabolism: The electron-deficient pyridine ring is less prone to direct oxidation than the phenyl ring. The methoxy group is protected by introducing a steric block (e.g., a methyl group) at the adjacent C3 position or by using a deuterated methoxy group.
-
Selectivity: The 2-methoxy group acts as a specific H-bond acceptor for a unique lysine residue in the ATP pocket, improving selectivity over homologous kinases.
Visualization: SAR Logic (DOT)
Caption: SAR logic demonstrating the transition from a lipophilic biphenyl lead to a balanced pyridine candidate.
References
-
Ikram, M., et al. (2017).[4] "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction." Molecules, 22(2), 190.[4]
-
Rueda-Espinosa, J., et al. (2023). "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids." Canadian Journal of Chemistry, 101(10), 765-772.
-
Bullock, A. N., et al. (2014). "Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors." Journal of Medicinal Chemistry, 57(19), 7900-7915.
-
Song, X., et al. (2011).[5] "Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 21(23), 7072-7075.
-
Meanwell, N. A. (2011).[6] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. (Cited for metabolic stability strategies).[6][7]
Sources
- 1. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. img01.pharmablock.com [img01.pharmablock.com]
Molecular weight and physicochemical characteristics of CAS [Insert CAS if known]
Executive Summary
Molecule: Remdesivir (GS-5734) CAS: 1809249-37-3 Class: Broad-spectrum antiviral nucleotide prodrug (ProTide)
This technical guide dissects the molecular architecture of Remdesivir, a compound that exemplifies the "permeability-solubility trade-off" in modern drug design. As a Senior Application Scientist, I will guide you beyond basic datasheets into the mechanistic rationale of its formulation. Remdesivir is not merely an antiviral; it is a sophisticated phosphoramidate prodrug designed to bypass the rate-limiting phosphorylation step in viral replication. However, this design introduces significant hydrolytic instability and solubility challenges that dictate its handling and formulation.
Part 1: Molecular Identity & Structural Analysis
Remdesivir is a ProTide —a prodrug of a monophosphate nucleotide.[1] Its structure is engineered to mask the negative charge of the phosphate group, allowing passive diffusion into cells.
| Parameter | Technical Specification |
| CAS Number | 1809249-37-3 |
| IUPAC Name | 2-ethylbutyl (2S)-2-{[(S)-{[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxytetrahydrofuran-2-yl]methoxy}(phenoxy)phosphoryl]amino}propanoate |
| Molecular Formula | C₂₇H₃₅N₆O₈P |
| Molecular Weight | 602.58 g/mol |
| Chirality | Single Sp isomer at the Phosphorus atom (Critical for enzymatic recognition) |
| Structural Alerts | Phosphoramidate (P-N) bond; Ester linkage; Cyano group at 1' position |
Expert Insight: The Stereochemical Criticality
Unlike simple small molecules, Remdesivir possesses a chiral phosphorus center. The manufacturing process must yield the single Sp-isomer because the activating enzymes (specifically HINT1) are stereoselective. A racemic mixture at the phosphorus atom would significantly reduce potency and complicate the pharmacokinetic profile.
Part 2: Physicochemical Core Parameters
The following data dictates the "Go/No-Go" decisions in formulation development.
| Property | Value | Implication for Development |
| Solubility (Water) | Practically Insoluble (< 0.34 mg/mL) | Critical Bottleneck: Requires solubilizers (SBECD) for IV administration.[2][3] |
| Solubility (Ethanol) | Soluble (~9 mg/mL) | Useful for stock solution preparation in in vitro assays. |
| Lipophilicity (LogP) | 2.0 – 2.2 | Moderate lipophilicity ensures good membrane permeability (the purpose of the prodrug design). |
| pKa | ~10.2 (Pyrrolo-triazine amine) | The molecule is largely uncharged at physiological pH, aiding diffusion. |
| Stability | Hydrolytically Unstable | The ester and P-N bonds are susceptible to hydrolysis in acidic/basic conditions and plasma. |
Part 3: Biopharmaceutical Implications & Activation Pathway
Remdesivir is biologically inert until metabolized. Understanding this pathway is essential for interpreting cell-based assay results and explaining in vivo clearance.
The Mechanism:
-
Entry: Lipophilic prodrug diffuses into the cell.[1]
-
First Hydrolysis: Esterases (CES1/CatA) cleave the ester, followed by spontaneous cyclization and phenol elimination.
-
Second Hydrolysis: HINT1 cleaves the P-N bond to release the monophosphate.[4]
-
Anabolism: Cellular kinases convert it to the active triphosphate (GS-443902), which acts as a delayed chain terminator for viral RNA polymerase.
Visualization: Metabolic Activation Cascade
This diagram illustrates the sequential enzymatic activation required for efficacy.
Figure 1: Intracellular metabolic activation pathway of Remdesivir from prodrug to active chain terminator.[5]
Part 4: Formulation Strategy – The SBECD Necessity
Because Remdesivir is practically insoluble in water, simple saline reconstitution is impossible. The commercial formulation (Veklury) utilizes Sulfobutylether-β-cyclodextrin (SBECD) .
Why SBECD?
-
Mechanism: SBECD forms an inclusion complex, encapsulating the hydrophobic Remdesivir molecule within its torus structure while the hydrophilic exterior interacts with water.
-
Stoichiometry: A high molar ratio of SBECD is required (approx 3-6g SBECD per 100mg drug) to maintain stability and prevent precipitation upon dilution in the bloodstream.
-
Renal Caution: SBECD is cleared renally. This drives the contraindication for Remdesivir in patients with eGFR < 30 mL/min—it is an excipient limitation, not just a drug toxicity issue.
Part 5: Self-Validating Analytical Protocol (HPLC)
As a scientist, you cannot rely on generic purity statements. You must validate the integrity of the prodrug, specifically checking for the hydrolysis product (GS-441524 nucleoside).
Protocol: Stability-Indicating RP-HPLC Method
Objective: Quantify Remdesivir and detect the presence of the primary degradant (GS-441524).[6]
1. Chromatographic Conditions:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 4.6 x 150 mm, 3.5 µm or 5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid or 20mM Phosphate Buffer (pH 3.0).
-
Mode: Isocratic (approx. 50:50 A:B) or Gradient (5% B to 95% B over 15 mins). Isocratic 48:52 is common for quick QC.
-
Detection: UV at 235 nm (optimal for the nucleobase).
-
Temperature: 25°C.
2. Sample Preparation (The "Self-Validating" Step):
-
Stock: Dissolve 10 mg Remdesivir in 10 mL Ethanol (Do not use water).
-
Working Standard: Dilute stock 1:10 with Mobile Phase.
-
System Suitability Check (Mandatory):
-
Inject the standard 5 times.
-
RSD of Peak Area: Must be < 2.0%.
-
Tailing Factor: Must be < 1.5.
-
If Tailing > 1.5: Your column is likely old, or the pH is not acidic enough to suppress ionization of residual silanols.
-
3. Degradation Check:
-
A peak appearing early (approx. RRT 0.3 - 0.5 relative to Remdesivir) indicates the GS-441524 nucleoside .
-
If this peak area > 0.5%, the batch is compromised (hydrolysis has occurred).
Visualization: Formulation & QC Workflow
This workflow ensures that only stable, solubilized drug reaches the biological assay.
Figure 2: Critical path for Remdesivir formulation and quality control.
References
-
Gilead Sciences. (2020).[2] Veklury (Remdesivir) Prescribing Information. U.S. Food and Drug Administration.[5][11] [Link]
-
PubChem. (2024). Remdesivir (CID 121304016). National Center for Biotechnology Information. [Link]
-
Eastman, R. T., et al. (2020). Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19. ACS Central Science. [Link]
-
Humeniuk, R., et al. (2020).[5] Clinical Pharmacokinetics and Drug-Drug Interaction Profile of Remdesivir. Clinical Pharmacokinetics. [Link]
Sources
- 1. Remdesivir - Wikipedia [en.wikipedia.org]
- 2. pnrjournal.com [pnrjournal.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Pharmacokinetic simulations for remdesivir and its metabolites in healthy subjects and patients with renal impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.who.int [cdn.who.int]
- 8. ijarmps.org [ijarmps.org]
- 9. A systemic approach to estimate and validate RP-HPLC assay method for remdesivir and favipiravir in capsule dosage form | PLOS One [journals.plos.org]
- 10. A systemic approach to estimate and validate RP-HPLC assay method for remdesivir and favipiravir in capsule dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
Whitepaper: The Role of the Trifluoromethoxy Group in the Metabolic Stability of Pyridine Derivatives
Executive Summary
In modern drug discovery, optimizing the pharmacokinetic profile of a lead compound is as critical as maximizing its pharmacodynamic potency. Pyridine is a ubiquitous bioisostere for benzene, favored for its ability to improve aqueous solubility and modulate target binding. However, the pyridine scaffold introduces specific metabolic liabilities, notably susceptibility to Cytochrome P450 (CYP450) and Aldehyde Oxidase (AO) mediated oxidation.
This technical guide explores the mechanistic causality behind incorporating a trifluoromethoxy (-OCF
The Pyridine Scaffold: Pharmacological Utility and Metabolic Liabilities
Pyridine is a fundamental nitrogenous heterocycle in medicinal chemistry. Despite its utility, the electron-deficient nature of the pyridine ring, combined with the localized electron density on the nitrogen atom, creates distinct metabolic vulnerabilities[1].
When exposed to hepatic enzymes, unsubstituted or alkyl-substituted pyridines frequently undergo rapid biotransformation. CYP450 enzymes typically target the
Physicochemical Profile of the Trifluoromethoxy (-OCF ) Group
The -OCF
-
Lipophilicity: With a Hansch hydrophobic parameter (
) of +1.04, the -OCF group is significantly more lipophilic than a standard methoxy group ( = -0.02) and even surpasses the highly lipophilic trifluoromethyl group (-CF , = +0.88)[3][5]. This property enhances membrane permeability and target affinity. -
Conformational Orthogonality: Crucially, the -OCF
group on an aromatic or heteroaromatic ring adopts an orthogonal conformation. Unlike the methoxy group, which prefers to lie coplanar with the ring to allow resonance donation, the strongly electron-withdrawing fluorine atoms in -OCF draw electron density away from the oxygen. This minimizes oxygen's conjugation with the pyridine -system and forces the -CF moiety out of the ring plane[2].
Mechanistic Causality: -OCF Mediated Metabolic Shielding
The strategic incorporation of an -OCF
-
Electronic Deactivation (HOMO Energy Reduction): The extreme electronegativity of the fluorine atoms exerts a powerful inductive electron-withdrawing effect (-I effect). This pulls electron density away from the pyridine
-system, significantly lowering its Highest Occupied Molecular Orbital (HOMO) energy[1]. Because CYP450-mediated oxidative metabolism relies on an electrophilic high-valent iron-oxo species ( ), lowering the nucleophilicity of the pyridine ring directly reduces its reactivity toward oxidative attack[1]. -
Steric Shielding via Orthogonal Geometry: Because the -OCF
group sits orthogonally to the pyridine ring, it creates a three-dimensional steric bulk that effectively shields adjacent C-H bonds[2]. This prevents the CYP450 active site from achieving the necessary proximity and trajectory for hydrogen atom transfer (HAT) or epoxidation[3][4]. -
Resistance to O-Dealkylation: Standard alkoxy substituents are highly susceptible to CYP450-mediated O-dealkylation. However, the robust C-F bonds in the -OCF
group are highly resistant to enzymatic cleavage. The electron-withdrawing effect also decreases the electron density on the oxygen atom, making it less susceptible to initial oxidation and reducing its ability to interact with metabolic enzymes[3][4].
Mechanistic pathway of CYP450 inhibition by orthogonal -OCF3 substitution on pyridine rings.
Comparative Pharmacokinetic Data
To illustrate the profound impact of the -OCF
| Substitution | Hansch Lipophilicity ( | Relative HOMO Energy | Primary Metabolic Liability | Expected In Vitro |
| -H (Unsubstituted) | Baseline | Moderate | C-Oxidation (CYP450 / AO) | Short |
| -OCH | -0.02 | Increased | O-Dealkylation | Very Short |
| -CF | +0.88 | Decreased | Sterically Hindered | Long |
| -OCF | +1.04 | Lowest | Highly Shielded | Longest |
Self-Validating Experimental Protocol: In Vitro Microsomal Stability Assay
To empirically validate the metabolic stability conferred by the -OCF
Step-by-Step Methodology
-
Reagent Preparation: Prepare 10 mM stock solutions of the -OCF
pyridine derivative and reference controls in DMSO. Dilute to a 100 M working solution in 50% acetonitrile/water[4]. -
Microsome Incubation Matrix: In a 96-well plate, combine human liver microsomes (final concentration 0.5 mg/mL protein) with 100 mM potassium phosphate buffer (pH 7.4) and the test compound (final concentration 1
M). Causality: Keep the final DMSO concentration 0.1% to prevent solvent-induced CYP450 inhibition[7]. -
Thermal Pre-incubation: Incubate the mixture at 37°C for 10 minutes. Causality: This ensures the system reaches thermal equilibrium so that the reaction rate is strictly dependent on enzyme kinetics rather than temperature fluctuations[6].
-
Reaction Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system (final concentration 1 mM NADPH). Causality: NADPH is the obligate electron donor for CYP450s. Adding it last acts as the causal trigger for the catalytic cycle, providing a precise
timestamp for kinetic calculations[6][7]. -
Time-Course Sampling & Termination: At predetermined intervals (0, 15, 30, 45, 60 minutes), extract 50
L aliquots and immediately quench the reaction by adding 150 L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The organic solvent instantly denatures the CYP450 protein structure, while the near-freezing temperature halts residual thermal kinetics, preventing artificial degradation post-sampling[6][7]. -
Centrifugation & LC-MS/MS Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate denatured proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound[7].
-
Kinetic Data Processing: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression yields the elimination rate constant (
). Calculate half-life ( ) and intrinsic clearance ( )[6].
Self-validating in vitro human liver microsome (HLM) assay workflow for metabolic stability.
Conclusion
The functionalization of pyridine derivatives with a trifluoromethoxy (-OCF
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- A Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl Quinolines in Drug Discovery. Benchchem.
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals.
- A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. Benchchem.
- Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science (RSC Publishing).
- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC / NIH.
- Metabolic stability and its role in the discovery of new chemical entities. Srce.
Sources
- 1. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
- 7. hrcak.srce.hr [hrcak.srce.hr]
SMILES string and InChIKey for 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine
This is an in-depth technical guide for 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine . This document is structured to serve researchers in medicinal chemistry and drug discovery, focusing on cheminformatics, synthetic utility, and pharmacophore analysis.
Target Molecule: 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine[1][2]
Chemical Identity & Digital Representation[1][2]
Precise digital representation is critical for database interoperability and virtual screening.[2] As this specific derivative is often a library member rather than a named drug, its identification relies on deterministic string generation.
Core Identifiers
| Identifier Type | Value / String | Note |
| IUPAC Name | 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine | Systematic nomenclature |
| Canonical SMILES | COc1ncc(c2ccc(OC(F)(F)F)cc2)cc1 | Optimized for database queries |
| Isomeric SMILES | COc1ncc(cc1)-c2ccc(OC(F)(F)F)cc2 | Explicit connectivity |
| Molecular Formula | C₁₃H₁₀F₃NO₂ | |
| Molecular Weight | 269.22 g/mol |
InChI String Construction
Note: While a registry-assigned InChIKey is not publicly indexed for this specific analog, the standard InChI string is deterministically derived as follows:
InChI String: InChI=1S/C13H10F3NO2/c1-18-12-7-4-10(8-17-12)9-2-5-11(6-3-9)19-13(14,15)16/h2-8H,1H3
InChIKey Generation Logic: Researchers should generate the InChIKey locally using standard cheminformatics software (e.g., RDKit, ChemDraw) to ensure hash consistency with their specific internal database versioning. The key is a fixed-length (27-character) hashed version of the string above.
Structural Analysis & Pharmacophore Properties[1][2]
This molecule represents a classic "biaryl ether" scaffold optimized for metabolic stability and lipophilicity.[2] It combines a methoxypyridine headgroup with a trifluoromethoxy-phenyl tail.[1][2]
Pharmacophore Logic
The selection of these specific substituents is rarely accidental in drug design.
-
2-Methoxypyridine (Head): Acts as a bioisostere for a pyridone or an electron-rich aromatic system.[1][2] The nitrogen atom provides a hydrogen bond acceptor (HBA) vector, while the methoxy group can fill small lipophilic pockets.[2]
-
Trifluoromethoxy Group (-OCF₃): Often termed a "super-halogen."[1][2] It is lipophilic (
) and metabolically stable.[1][2] Unlike a simple methoxy group, the -OCF₃ group adopts a conformation orthogonal to the phenyl ring to minimize electronic repulsion, creating a unique 3D shape that can improve selectivity [1][2].
Structural Logic Diagram
The following diagram illustrates the functional roles of the molecule's components in a biological context.
Figure 1: Pharmacophore decomposition highlighting the metabolic shield and binding elements.[1][2]
Synthetic Pathway: Suzuki-Miyaura Coupling[1][2][4][5][6]
The most robust method for synthesizing 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine is the Suzuki-Miyaura cross-coupling reaction.[1][2] This approach allows for the convergent assembly of the biaryl axis [3].
Retrosynthetic Analysis
-
Fragment A (Electrophile): 5-Bromo-2-methoxypyridine (Commercially available).[1][2]
-
Fragment B (Nucleophile): 4-(Trifluoromethoxy)phenylboronic acid.[1][2]
Detailed Protocol
Note: This protocol is designed for a 1.0 mmol scale and prioritizes purity over speed.
Reagents:
Step-by-Step Methodology:
-
Degassing: In a microwave vial or round-bottom flask, combine the solvent mixture (Dioxane/H₂O). Sparge with Argon or Nitrogen for 15 minutes.[2] Critical Step: Oxygen removal prevents homocoupling of the boronic acid.
-
Assembly: Add the aryl halide, boronic acid, and base to the reaction vessel.
-
Catalyst Addition: Add the Palladium catalyst last. Seal the vessel immediately under inert atmosphere.
-
Reaction: Heat to 90°C for 4–12 hours. Monitor by LCMS or TLC (Hexane/EtOAc 4:1).
-
Endpoint: Disappearance of the bromopyridine starting material.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and wash with Water (2 x 15 mL) followed by Brine (15 mL).[1][2]
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂), eluting with a gradient of 0–20% EtOAc in Hexanes.[1][2]
Synthesis Workflow Diagram
Figure 2: Step-by-step workflow for the Suzuki-Miyaura coupling synthesis.
Quality Control & Validation
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
Expected 1H NMR Data (CDCl₃, 400 MHz)
-
Pyridine Ring:
-
Phenyl Ring:
-
Methoxy Group:
Mass Spectrometry (LCMS)[1][2][7]
-
Ionization: Electrospray Ionization (ESI), Positive mode.[2]
-
Expected Mass:
.[1][2] -
Isotope Pattern: No bromine pattern should be visible. A clean single peak indicates successful coupling.[2]
References
-
Vertex AI Search . Medicinal chemistry properties of trifluoromethoxy group. Retrieved from 3.[1][2]
-
MDPI . The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Retrieved from 4.[1][2]
-
Organic Chemistry Portal . Suzuki Coupling - Mechanism and Application. Retrieved from 5.[1][2]
-
BenchChem . Application Notes for Suzuki Coupling of Halogenated Pyrimidines. Retrieved from 6.[1][2]
Sources
- 1. 2-(4-((4-(6-Methoxy-3-pyridinyl)-5-(4-(trifluoromethoxy)phenyl)-2-thiazolyl)methoxy)-2-methylphenoxy)acetic acid | C26H21F3N2O6S | CID 11663931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2-(2-(3-Methoxy-5-(trifluoromethyl)phenylamino)pyrimidin-4-yl)thiazol-4-yl)methanol | C16H13F3N4O2S | CID 44589514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. mdpi.com [mdpi.com]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Topic: Suzuki-Miyaura Coupling Conditions for 5-Arylpyridine Synthesis
An Application Note from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 5-arylpyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the most robust and versatile method for forging the critical C-C bond between a pyridine ring and an aryl group.[1][2] However, the unique electronic properties of the pyridine ring, specifically the Lewis basic nitrogen atom, introduce distinct challenges not typically encountered with simple aryl halides, often leading to catalyst inhibition and poor reaction outcomes.[3][4] This guide provides an in-depth analysis of the Suzuki-Miyaura coupling for 5-arylpyridine synthesis, detailing the mechanistic underpinnings, critical reaction parameters, and field-proven protocols to empower researchers to navigate these challenges and achieve high-yielding, reproducible results.
Mechanistic Foundation: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that proceeds via a well-established catalytic cycle involving a palladium catalyst.[5][6] Understanding this cycle is paramount for rational optimization and troubleshooting. The process is centered around a palladium complex cycling between Pd(0) and Pd(II) oxidation states and comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5][7]
-
Oxidative Addition: The cycle initiates with the insertion of the active Pd(0) catalyst into the carbon-halogen bond of the 5-halopyridine. This is often the rate-limiting step and results in a square-planar Pd(II) complex.[7] The reactivity of the halide is crucial, following the general trend: I > Br > OTf >> Cl.[6]
-
Transmetalation: In this step, the organic group from the activated organoboron species is transferred to the Pd(II) complex, displacing the halide. A base is essential for this step; it activates the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium center.[7][8]
-
Reductive Elimination: This is the final, product-forming step. The two organic ligands on the Pd(II) complex couple and are eliminated from the coordination sphere, forming the new C-C bond of the 5-arylpyridine product. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[5][7]
The Challenge of Pyridine Substrates
The primary difficulty in applying the Suzuki-Miyaura coupling to pyridine-containing molecules stems from the Lewis basicity of the pyridine nitrogen. This nitrogen can coordinate directly to the palladium center, which can lead to catalyst inhibition or complete deactivation.[3][4] This "poisoning" effect slows down the catalytic cycle, necessitating carefully chosen ligands and conditions to achieve efficient turnover. Furthermore, electron-deficient heteroaryl boron derivatives can be unstable and prone to rapid protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (like water).[3][9][10]
Optimizing the Reaction: A Component-by-Component Analysis
Success in synthesizing 5-arylpyridines hinges on the judicious selection of each reaction component to favor the desired catalytic cycle and mitigate the challenges mentioned above.
Palladium Precursor & Ligand: The Catalytic Heart
The combination of the palladium source and its coordinating ligand is the most critical factor for success.
-
Palladium Precursors: Both Pd(0) sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) are commonly used.[5][7] Pd(II) sources require in-situ reduction to the active Pd(0) state, a process often facilitated by phosphine ligands or solvents.[11]
-
Ligands: For pyridine substrates, standard ligands like triphenylphosphine (PPh₃) are often ineffective.[3] The field has moved decisively towards bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) .[3][7][12]
Causality: These advanced ligands are effective for three key reasons:
-
Promote Oxidative Addition: Their strong electron-donating character increases the electron density on the palladium center, facilitating its insertion into the C-X bond.[7]
-
Accelerate Reductive Elimination: Their steric bulk creates a sterically crowded coordination sphere, promoting the final bond-forming step.[6][7]
-
Mitigate Catalyst Inhibition: The steric hindrance can disfavor the binding of the pyridine nitrogen to the metal center, keeping the catalyst active in the cycle.
The Base: Activating the Nucleophile
The base plays an indispensable role in activating the boronic acid for transmetalation.[8][11] The choice of base can significantly impact yield and is often dependent on the solvent and substrates.
-
Common Choices: Inorganic bases are most prevalent, with potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) often providing superior results for challenging couplings compared to milder bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃).[3][7][13]
-
Considerations: The base must be anhydrous (unless using aqueous conditions) and finely ground to ensure reactivity and availability in the reaction mixture.[3]
The Solvent: The Reaction Medium
The solvent system must solubilize the reagents and facilitate the interaction between the organic and aqueous phases if a biphasic system is used.
-
Aprotic Solvents: Anhydrous ethereal or aromatic solvents are standard. 1,4-Dioxane, toluene, and tetrahydrofuran (THF) are the most common choices.[3][5][6]
-
Aqueous Mixtures: Often, a small amount of water is added to create a biphasic system (e.g., Dioxane:Water 4:1).[14][15] This helps dissolve the inorganic base and facilitates the formation of the active boronate species. In such systems, vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[11]
Summary of Optimized Conditions
The following table summarizes representative conditions for the synthesis of 5-arylpyridines, illustrating the interplay of the components discussed.
| 5-Halopyridine Substrate | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 5-Bromo-2-methylpyridin-3-amine | Various Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane / H₂O | 85-95 | 65-85 |
| 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100-110 | ~90 |
| 5-Bromo-pyridin-3-amine deriv. | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane / H₂O | 90 | 70-95 |
| 2,3,5-Trichloropyridine | Arylboronic acid | Pd(OAc)₂ | Na₂CO₃ | H₂O | Reflux | 50-88 |
| 5-Iodopyridine deriv. | Arylboronic acid | SerrKap Palladacycle | K₃PO₄ | EtOH / H₂O | 60 | ~95 |
Data compiled from references[4][14][15][16]. Yields are highly substrate-dependent.
Detailed Experimental Protocols
Crucial Prerequisite: The active Pd(0) catalyst and many phosphine ligands are sensitive to oxygen.[3] Therefore, all reactions must be performed under a strict inert atmosphere (argon or nitrogen) using Schlenk techniques or in a glovebox. Solvents must be thoroughly degassed prior to use by sparging with an inert gas or via several freeze-pump-thaw cycles.[3][11]
Protocol 1: General Synthesis of a 5-Aryl-3-aminopyridine using a Pd(II)/Buchwald Ligand System
This protocol is adapted from literature procedures utilizing modern, highly active catalyst systems.[4]
-
Materials:
-
5-Bromo-N-phenylpyridin-3-amine (1.0 eq.)
-
Arylboronic acid (1.2 - 1.5 eq.)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous, finely powdered (2.0 - 3.0 eq.)
-
1,4-Dioxane or Toluene, anhydrous and degassed
-
-
Procedure:
-
To a flame-dried Schlenk flask, add 5-bromo-N-phenylpyridin-3-amine, the arylboronic acid, and potassium phosphate.
-
In a separate vial, weigh the Pd(OAc)₂ and SPhos ligand. Add a small amount of the reaction solvent to form a slurry.
-
Evacuate and backfill the Schlenk flask with inert gas (repeat 3 times).
-
Add the catalyst/ligand slurry to the Schlenk flask via syringe or under a positive flow of inert gas.
-
Add the remaining degassed solvent via syringe to achieve a typical concentration of 0.1-0.2 M relative to the limiting reagent.
-
Seal the flask and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[17]
-
Purify the crude product by flash column chromatography on silica gel.[4]
-
Protocol 2: Synthesis using a Pre-formed Pd(0) Catalyst
This protocol utilizes a commercially available, air-stable Pd(0) precatalyst.[14][15]
-
Materials:
-
5-Bromo-2-methylpyridin-3-amine (1.0 eq.)
-
Arylboronic acid (1.1 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium Phosphate (K₃PO₄) (2.2 eq.)
-
Degassed solvent mixture: 1,4-Dioxane and Water (4:1 v/v)
-
-
Procedure:
-
To a reaction flask, add 5-bromo-2-methylpyridin-3-amine, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.[14]
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed 4:1 dioxane/water solvent mixture via syringe.
-
Heat the mixture to 90 °C with vigorous stirring for 12-18 hours.[14]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Perform an aqueous workup and purification as described in Protocol 1.
-
Sources
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling and heck Alkenylation of 5-Iodo-2’-deoxyuridine (or cytidine) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Reagents for methoxylation of 5-[4-(trifluoromethoxy)phenyl]pyridine precursors
This Application Note details the strategic selection and application of reagents for the methoxylation of 5-[4-(trifluoromethoxy)phenyl]pyridine precursors. This scaffold serves as a critical pharmacophore in medicinal chemistry, particularly for kinase inhibitors and GPCR modulators.
The guide focuses on introducing a methoxy group (–OMe) onto the pyridine ring of the biaryl core. The choice of reagent and protocol depends strictly on the regiochemistry (C2 vs. C3 position) and the electronic state of the precursor.
Part 1: Strategic Reagent Selection
The methoxylation strategy is bifurcated based on the position of the leaving group (LG) on the pyridine ring relative to the nitrogen atom.
| Target Position | Electronic State | Primary Mechanism | Preferred Reagents |
| C2 / C6 (Ortho) | Electron-Deficient (Activated) | Sodium Methoxide (NaOMe) in MeOH/THF | |
| C3 / C5 (Meta) | Electron-Neutral (Unactivated) | Pd-Catalyzed C–O Coupling (Buchwald-Hartwig) | Pd |
| C3 / C5 (Meta) | Cost-Sensitive / Scalable | Cu-Catalyzed Ullmann | CuI / 1,10-Phenanthroline + NaOMe |
Mechanistic Logic
-
Pathway (C2-Halo Precursors): The pyridine nitrogen acts as an electron sink, stabilizing the Meisenheimer complex intermediate. The presence of the 5-aryl group (with an electron-withdrawing –OCF
moiety) further lowers the LUMO energy, accelerating the reaction. -
Metal-Catalyzed Pathway (C3-Halo Precursors): The C3 position is electronically disconnected from the nitrogen's mesomeric withdrawal.
is energetically prohibitive here. Palladium catalysis forces the reductive elimination of the C–O bond via a Pd(II)-alkoxide intermediate.[1]
Part 2: Reaction Pathways & Workflows
The following diagram illustrates the divergent synthetic pathways based on the precursor's halogen position.
Figure 1: Decision tree for selecting methoxylation reagents based on precursor regiochemistry.
Part 3: Detailed Experimental Protocols
Protocol A: Methoxylation (For 2-Chloro/Fluoro Precursors)
Best for: High-yield synthesis of 2-methoxy analogs without heavy metals.
Reagents:
-
Substrate: 2-Chloro-5-[4-(trifluoromethoxy)phenyl]pyridine (1.0 equiv)
-
Nucleophile: Sodium Methoxide (NaOMe), 25 wt% in MeOH (3.0 equiv)
-
Solvent: Anhydrous THF (0.5 M concentration)
Step-by-Step Procedure:
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under N
atmosphere. -
Dissolution: Charge the flask with the substrate (1.0 mmol) and anhydrous THF (2.0 mL).
-
Reagent Addition: Add NaOMe solution (3.0 mmol, ~0.7 mL of 25% in MeOH) dropwise at room temperature.
-
Note: A slight exotherm may occur.
-
-
Reaction: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor via TLC (Hexane/EtOAc 4:1) or LCMS. The starting material spot (
) should disappear, replaced by a more polar product spot. -
Workup: Cool to room temperature. Quench carefully with saturated aqueous NH
Cl (10 mL). Extract with EtOAc (3 × 15 mL). -
Purification: Wash combined organics with brine, dry over Na
SO , and concentrate. Purify via silica gel flash chromatography (0–20% EtOAc in Hexanes).
Validation Check:
-
NMR: Look for a sharp singlet at
ppm (3H, –OMe). -
Yield Expectation: 85–95%.
Protocol B: Pd-Catalyzed Methoxylation (For 3-Bromo Precursors)
Best for: Introducing methoxy groups at the unactivated C3 position.
Reagents:
-
Substrate: 3-Bromo-5-[4-(trifluoromethoxy)phenyl]pyridine (1.0 equiv)
-
Catalyst: Pd
(dba) (2 mol%) -
Ligand: RockPhos or tBuBrettPhos (4 mol%)
-
Nucleophile: Methanol (2.0 equiv) - Acts as reagent and co-solvent
-
Base: Cs
CO (1.5 equiv) -
Solvent: Toluene (0.2 M)
Step-by-Step Procedure:
-
Glovebox/Schlenk Setup: In a N
-filled glovebox or using strict Schlenk technique, charge a reaction vial with Pd (dba) (0.02 equiv), Ligand (0.04 equiv), and Cs CO (1.5 equiv). -
Substrate Addition: Add the aryl bromide substrate (1.0 equiv).
-
Solvent Addition: Add anhydrous Toluene followed by Methanol (2.0 equiv).
-
Critical: Do not use excess MeOH as solvent; it can inhibit the catalyst. Use toluene as the bulk solvent.
-
-
Reaction: Seal the vial and heat to 90°C for 12–16 hours.
-
Filtration: Cool to RT. Dilute with EtOAc and filter through a Celite pad to remove Pd black and inorganic salts.
-
Purification: Concentrate filtrate and purify via column chromatography (Hexane/EtOAc gradient).
Validation Check:
-
Mechanism Verification: If the reaction fails (0% yield), check for "protodehalogenation" (H replacing Br), which suggests the reductive elimination of C–O failed. Switch to a bulkier ligand like AdBrettPhos .
Part 4: Comparison of Reagents
| Feature | Sodium Methoxide ( | Pd / RockPhos (Catalytic) | Cu / Phenanthroline (Ullmann) |
| Precursor Scope | 2-Halo, 4-Halo | 3-Halo, Sterically hindered | 3-Halo, Iodides preferred |
| Cost | Low | High (Pd + Ligand) | Low |
| Temperature | 60–80°C | 80–100°C | 110–130°C |
| Moisture Sensitivity | High (Hydrolyzes to NaOH) | Moderate | Moderate |
| Green Chemistry | High (Atom economical) | Low (Heavy metals) | Moderate |
Part 5: Safety & Troubleshooting
-
Sodium Methoxide Hazards: NaOMe is corrosive and moisture-sensitive. Always use fresh bottles or prepare in situ (Na metal + MeOH) for critical reactions. Old bottles often contain NaOH, which leads to hydrolysis (pyridone formation) instead of methoxylation.
-
Purification of Biaryls: These compounds are lipophilic. If the product co-elutes with the precursor, use a C18 reverse-phase column or switch to a Toluene/EtOAc solvent system for normal phase.
-
Ligand Oxidation: Phosphine ligands (RockPhos) oxidize in air. Store in a glovebox or desiccator. If the catalyst solution turns black immediately upon heating, O
was likely present.
References
-
Radical chain monoalkylation of pyridines. National Institutes of Health (PMC).
-
Synthesis and application of trifluoromethylpyridines as a key structural motif. National Institutes of Health (PMC).
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor.
-
Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization. Organic Syntheses.
Sources
Application Notes & Protocols: 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine in Catalysis
A Theoretical and Predictive Framework for a Novel Ligand in Cross-Coupling Reactions
Senior Application Scientist Note: Initial literature and database searches did not yield established catalytic applications for the specific ligand 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine. This document, therefore, takes a forward-looking, expert-driven approach. It is designed for researchers, scientists, and drug development professionals who are exploring novel ligands. This guide will not present established protocols but will instead build a strong scientific case for why and how one might investigate this ligand's potential in catalysis, drawing parallels from well-understood catalytic systems and the ligand's distinct structural features. We will ground our hypotheses in the fundamental principles of organometallic chemistry and provide detailed, actionable protocols for its initial screening and optimization in a key catalytic transformation: the Suzuki-Miyaura cross-coupling reaction.
Ligand Profile and Rationale for Catalytic Investigation
The structure of 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine suggests its potential as a highly effective ligand in transition metal catalysis, particularly for palladium-catalyzed cross-coupling reactions. Its design incorporates several key features that are desirable for promoting efficient catalytic cycles.
Structural Attributes:
-
Pyridine Moiety: The nitrogen atom of the pyridine ring serves as a strong σ-donor, which can coordinate to a metal center, forming a stable complex.
-
2-Methoxy Group: This ortho-methoxy group can play a dual role. Electronically, it is an electron-donating group, which can increase the electron density on the metal center, facilitating the oxidative addition step in many catalytic cycles.[1] Sterically, it can provide bulk around the metal center, which can promote reductive elimination and prevent catalyst deactivation.
-
5-[4-(trifluoromethoxy)phenyl] Group: This biaryl-like structure introduces further steric bulk. The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing, which can influence the electronic properties of the ligand and, consequently, the catalytic activity.
These features suggest that 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine could be a valuable ligand for challenging cross-coupling reactions, potentially offering a unique balance of steric and electronic properties.
Hypothetical Catalytic Cycle: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds.[2] A proposed catalytic cycle for a Suzuki-Miyaura coupling using a hypothetical palladium complex with 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine as a ligand is outlined below.
Caption: Proposed catalytic cycle for the Suzuki-Miyaura reaction.
The electron-donating methoxy group is expected to accelerate the initial oxidative addition step, while the steric bulk of the entire ligand should facilitate the final reductive elimination step, leading to an efficient overall catalytic turnover.
Experimental Protocols: Screening and Optimization
The following protocols are designed as a starting point for evaluating the efficacy of 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine as a ligand in a model Suzuki-Miyaura cross-coupling reaction.
General Considerations
-
Reagent Purity: All reagents and solvents should be of high purity and dried according to standard procedures.
-
Inert Atmosphere: Palladium-catalyzed reactions are sensitive to oxygen. All reactions should be set up under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or a glovebox.
-
Ligand-to-Metal Ratio: The performance of a catalytic system is highly dependent on the ligand-to-metal ratio. It is recommended to screen a range of ratios (e.g., 1:1, 2:1, 4:1) to find the optimal conditions.
Protocol for a Model Suzuki-Miyaura Reaction
This protocol describes the coupling of 4-bromotoluene with phenylboronic acid.
Table 1: Reagents for Model Suzuki-Miyaura Reaction
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| 4-Bromotoluene | 171.04 | 1.0 | 171 mg |
| Phenylboronic Acid | 121.93 | 1.2 | 146 mg |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 | 4.5 mg |
| 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine | 283.23 | 0.04 | 11.3 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276 mg |
| 1,4-Dioxane | - | - | 4 mL |
| Water | - | - | 1 mL |
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add palladium(II) acetate (4.5 mg, 0.02 mmol) and 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine (11.3 mg, 0.04 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add 1,4-dioxane (4 mL) and stir the mixture at room temperature for 10 minutes to allow for pre-formation of the catalytic complex.
-
To the stirred solution, add 4-bromotoluene (171 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Add water (1 mL).
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for the desired amount of time (e.g., monitor by TLC or GC-MS at 1, 4, and 16 hours).
-
After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Proposed Optimization Workflow
A systematic approach is crucial for optimizing the reaction conditions.
Caption: Systematic workflow for optimizing the Suzuki-Miyaura reaction.
This iterative process of adjusting one parameter at a time while keeping others constant will allow for the determination of the optimal reaction conditions for this new ligand system.
Data Interpretation and Expected Outcomes
Table 2: Hypothetical Performance Comparison
| Ligand | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Notes |
| PPh₃ (Triphenylphosphine) | 2 | 100 | 16 | 75 | A standard, general-purpose ligand. |
| SPhos | 2 | 100 | 4 | 95 | A commercially available, highly active Buchwald ligand. |
| 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine | 2 | 100 | 4-16 | TBD | Expected to show good to excellent activity due to the combination of electron-donating and sterically demanding features. |
TBD: To be determined experimentally.
The unique electronic and steric properties of 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine may lead to higher catalytic efficiency, particularly in reactions involving sterically hindered substrates or those requiring lower catalyst loadings.
Conclusion and Future Directions
While 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine is not yet an established ligand in the catalytic literature, its structural features present a compelling case for its investigation. The protocols and workflows detailed in this guide provide a robust starting point for researchers to explore its potential. Successful application in the Suzuki-Miyaura reaction would pave the way for its evaluation in other cross-coupling reactions such as the Buchwald-Hartwig amination, Heck reaction, and Sonogashira coupling, potentially establishing it as a valuable new tool for synthetic chemists.
References
A comprehensive list of references will be compiled upon the successful experimental validation and publication of the catalytic applications of 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine. The foundational principles discussed herein are based on established knowledge in the field of organometallic chemistry and catalysis.
Sources
Application Note: Scalable Production of Trifluoromethoxy-Substituted Biaryl Ethers
An In-depth Technical Guide to the Scalable Production of Trifluoromethoxy-Substituted Biaryl Ethers .
Executive Summary
The trifluoromethoxy group (
This guide outlines a convergent, scalable strategy for synthesizing trifluoromethoxy-substituted biaryl ethers. We prioritize a "Building Block" approach using robust C–O coupling, supported by a modern, safety-conscious protocol for de novo synthesis of the
Strategic Decision Matrix
Before selecting a synthetic route, analyze your substrate availability and scale requirements.
Figure 1: Strategic workflow for selecting the optimal synthesis pathway.
Protocol A: Convergent Synthesis via Pd-Catalyzed C–O Coupling
Best for: Connecting a commercially available
Technical Rationale
Direct trifluoromethoxylation of a pre-formed biaryl ether is often regioselective poor and requires expensive silver salts. The superior process strategy is to form the ether linkage after the
Reaction System
-
Catalyst: tBuBrettPhos Pd G3 (or Pd(OAc)₂ + tBuBrettPhos). This bulky, electron-rich ligand facilitates oxidative addition into electron-rich aryl halides and reductive elimination of the ether.
-
Base: Potassium Phosphate (
) . Milder than NaOtBu, preventing hydrolysis of sensitive groups. -
Solvent: Toluene or Dioxane .[1]
Step-by-Step Protocol
Reaction:
-
Charge Reactor: To a nitrogen-purged reactor, add:
-
Aryl Bromide (1.0 equiv)
-
Trifluoromethoxy-phenol (1.1 equiv)
- (2.0 equiv, finely ground)
-
tBuBrettPhos Pd G3 (0.5 – 1.0 mol%)
-
-
Solvent Addition: Add anhydrous Toluene (5 mL per gram of substrate).
-
Degassing: Sparge with nitrogen for 15 minutes. Oxygen inhibits the catalyst and promotes phenol oxidation.
-
Reaction: Heat to 90 °C for 4–12 hours. Monitor by HPLC/UPLC.
-
Checkpoint: Conversion should exceed 98%. If stalled, add 0.2 mol% additional catalyst.
-
-
Workup:
-
Purification: Crystallization (preferred for scale) from Heptane/Ethanol or short-path distillation.
Protocol B: De Novo Synthesis via Xanthate Fluorination
Best for: Creating custom
Technical Rationale
The "Industrial Standard" (chlorination/fluorination with
Mechanism:
-
Phenol
Aryl Xanthate (using an imidazolium reagent).[4][5] -
Xanthate
(using Oxidant + Fluoride source).[6]
Reagents
-
Xanthylation Reagent: 1,3-Dimethyl-2-(phenoxythiocarbonylthio)-imidazolium iodide (DPTCI) or similar imidazolium salts.
-
Fluoride Source: XtalFluor-E ([Et₂NSF₂]BF₄) or Pyridine-HF (Olah's reagent).
-
Oxidant: TCCA (Trichloroisocyanuric acid) or NFSI . TCCA is preferred for cost and scale.
Step-by-Step Protocol
Step 1: Formation of Aryl Xanthate
-
Setup: Dissolve the Phenol (1.0 equiv) in Acetonitrile (ACN) or DMF (0.5 M).
-
Base: Add
or (1.5 equiv). Stir for 30 min at 20 °C. -
Reagent Addition: Add the Imidazolium thiocarbonyl reagent (1.2 equiv).
-
Reaction: Stir at RT for 2–4 hours.
-
Workup: Dilute with water, extract with MTBE. Wash organic layer with brine. Dry and concentrate. The xanthate is usually a stable solid/oil that can be used directly.
Step 2: Oxidative Fluorination (The Critical Step)
Safety Note: This reaction generates gaseous byproducts. Ensure adequate venting.
-
Reactor: Use a Hastelloy or Teflon-lined reactor (glass is acceptable for XtalFluor-E but etching may occur over time).
-
Charge:
-
Aryl Xanthate (1.0 equiv)
-
XtalFluor-E (4.0 equiv)
-
Solvent: DCM (Dichloromethane) or DCE (1,2-Dichloroethane).
-
-
Oxidant Addition: Cool the mixture to 0 °C . Slowly add TCCA (1.0 equiv) portion-wise.
-
Exotherm Control: Maintain internal temperature < 10 °C during addition.
-
-
Digestion: Allow to warm to RT and stir for 6 hours. Then heat to 50–60 °C for 2–4 hours to ensure complete conversion.
-
Quench: Cool to 0 °C. Carefully quench with saturated aqueous
. Caution: Vigorous gas evolution ( , ). -
Isolation: Extract with DCM. Pass through a silica plug to remove sulfone byproducts.
Scalability & Safety Analysis
| Feature | Protocol A (Coupling) | Protocol B (Xanthate) | Direct Fluorination ( |
| Scale Potential | High (>100 kg) | Medium (1-10 kg) | Industrial (>1000 kg) |
| Safety Profile | Excellent (Standard solvents) | Good (Solid reagents, controlled exotherm) | Poor (Toxic gas, HF burns) |
| Cost Driver | Pd Catalyst/Ligand | XtalFluor-E reagent | Specialized Equipment (Monel/Nickel) |
| Key Risk | Residual Pd removal | Stoichiometric waste generation | Runaway reaction / Corrosion |
Process Safety Notes:
-
Xanthate Step: The oxidative fluorination releases
and potentially (trace). Scrubbers containing caustic soda (NaOH) are mandatory. -
TCCA: Strong oxidant. Do not mix directly with xanthate solids; always use a solvent carrier or slow addition.
References
-
Yoritate, M., Londregan, A. T., Lian, Y., et al. (2019).[4] "Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers." Journal of Organic Chemistry.
-
Zhang, H., Ruiz-Castillo, P., Buchwald, S. L. (2020).[7] "An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols." Organic Letters.
-
Baran, P. S., et al. (2011). "Innate C-H trifluoromethylation of heterocycles." Proceedings of the National Academy of Sciences.
-
Pfizer Inc. (2024). "Rapid Multikilogram Scale-Up of Di- and Trifluoromethoxy Proline Derivatives." Organic Process Research & Development.
-
Liu, J. B., et al. (2015). "Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration." Angewandte Chemie Int. Ed.
Sources
Application Note: Precision C-H Functionalization of 2-Methoxypyridine at the C5 Position
Executive Summary
Functionalizing the pyridine core is a cornerstone of modern drug discovery, yet achieving site-selectivity at the C5 position of 2-substituted pyridines remains a significant synthetic challenge. In 2-methoxypyridine, the C3 position is electronically activated (ortho to the electron-donating methoxy group) and the C6 position is acidic (alpha to nitrogen). The C5 position represents a "remote" site that is electronically deactivated relative to C3 but sterically more accessible.
This guide details two high-fidelity protocols to achieve exclusive C5-functionalization:
-
Iridium-Catalyzed C-H Borylation: A sterically governed protocol that delivers a versatile boronate handle.
-
Direct Pd-Catalyzed C-H Arylation: A streamlined method for constructing biaryl scaffolds without pre-functionalization.
Strategic Analysis: Overcoming the Electronic Bias
The 2-methoxypyridine scaffold presents a unique "mismatch" between electronic activation and steric accessibility.
-
C3 Position (Ortho to OMe): Electronically most favorable for electrophilic attack due to the strong mesomeric donation (+M) of the methoxy group. However, it is sterically crowded.
-
C6 Position (Ortho to N): Electronically favorable for nucleophilic attack or deprotonation (lithiation) due to the inductive effect (-I) of the nitrogen.
-
C5 Position (Meta to N, Para to OMe): The target site. It benefits from the para-directing +M effect of the methoxy group but lacks the steric hindrance of C3.
The Solution: To hit C5, we must utilize steric editing . By employing bulky catalytic systems (like Iridium-bipyridine complexes), we render the crowded C3 position inaccessible. Simultaneously, the catalyst's preference for electron-rich C-H bonds (relative to the electron-deficient C2/C4/C6 positions) directs reactivity to C5.
Decision Matrix: Pathway Selection
Figure 1: Strategic decision tree for selecting the optimal C5-functionalization pathway.
Protocol 1: Iridium-Catalyzed C5-Selective C-H Borylation
This is the "Gold Standard" method. It relies on the bulky [Ir(OMe)(cod)]2 / dtbpy catalyst system. The 2-methoxy group acts as a steric blocker for the C3 position, while the nitrogen atom's inductive withdrawal deactivates C6. The result is high selectivity for C5 (over C4).
Materials
-
Substrate: 2-Methoxypyridine (1.0 equiv)
-
Catalyst Precursor: [Ir(OMe)(cod)]2 (1.5 mol%)
-
Ligand: 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy ) (3.0 mol%)
-
Boron Source: Bis(pinacolato)diboron (B₂pin₂ ) (1.0 equiv)
-
Solvent: Hexane or THF (Anhydrous, degassed)
-
Temperature: 60–80 °C
Step-by-Step Protocol
-
Catalyst Formation (In Glovebox):
-
In a 4 mL vial equipped with a magnetic stir bar, weigh [Ir(OMe)(cod)]2 (10 mg, 0.015 mmol) and dtbpy (8 mg, 0.03 mmol).
-
Dissolve in 1 mL of hexane (or THF). The solution should turn dark brown/red, indicating active catalyst formation. Stir for 5 minutes.
-
-
Reaction Assembly:
-
Add B₂pin₂ (254 mg, 1.0 mmol) to the catalyst solution.
-
Add 2-methoxypyridine (109 mg, 1.0 mmol).
-
Note: If the substrate is a solid, dissolve it in a minimum amount of THF before addition.
-
-
Heating:
-
Seal the vial with a Teflon-lined cap.
-
Heat the reaction mixture at 80 °C for 4–16 hours.
-
Monitoring: Check reaction progress by GC-MS or LC-MS. The product (2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine) typically appears as the major peak.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Concentrate the solvent under reduced pressure (rotary evaporator).
-
Purification: Flash column chromatography on silica gel is usually sufficient. Use a gradient of Hexane:EtOAc (starting 95:5 to 80:20).
-
Caution: Boronate esters can be sticky on silica; adding 1% Et3N to the eluent can prevent streaking.
-
Mechanistic Insight & Troubleshooting
-
Why C5? The active catalytic species is a tris-boryl iridium complex [Ir(dtbpy)(Bpin)3]. It is extremely bulky.
-
C3: Blocked by the 2-OMe group (1,3-steric strain).
-
C6: Blocked by the lone pair of Nitrogen (electronic repulsion) and lack of directing ability in this system.
-
C4 vs C5: C5 is electronically activated by the para-OMe resonance, making it slightly more nucleophilic towards the Ir center than C4.
-
-
Low Conversion? Ensure reagents are strictly anhydrous. Water kills the active hydride intermediate. Switch ligand to tmphen (3,4,7,8-tetramethyl-1,10-phenanthroline) for higher activity if the substrate is sluggish.
Protocol 2: Direct Pd-Catalyzed C5-Arylation[1]
For applications requiring the direct attachment of an aryl group (e.g., fluoroarenes for medicinal chemistry), this protocol bypasses the boronate intermediate. It utilizes a "transient" electrophilic palladium species that exploits the subtle nucleophilicity of the C5 position.[1]
Materials
-
Substrate: 2-Methoxypyridine (1.0 equiv)
-
Coupling Partner: Polyfluoroarene (e.g., Pentafluorobenzene) or Aryl Iodide (requires Ag salt). Protocol below focuses on the Polyfluoroarylation (C-H/C-H coupling).
-
Catalyst: Pd(OAc)₂ (5–10 mol%)
-
Oxidant/Additive: Ag₂CO₃ (2.0 equiv) or specific organic oxidants if using C-H/C-H coupling.
-
Solvent: DMSO or DMF (Polar aprotic solvents stabilize the Pd intermediates).
-
Temperature: 100–120 °C
Step-by-Step Protocol (C-H/C-X Coupling Variant)
This variant uses an aryl iodide, which is more general for drug discovery.
-
Setup:
-
Use a sealed pressure tube or Schlenk flask.
-
Add 2-methoxypyridine (0.5 mmol), Aryl Iodide (0.75 mmol), Pd(OAc)₂ (5.6 mg, 5 mol%), and Ag₂CO₃ (275 mg, 1.0 mmol).
-
Add PivOH (Pivalic acid) (30 mol%) – Critical additive for CMD (Concerted Metalation-Deprotonation) mechanism.
-
-
Reaction:
-
Add DMSO (2.0 mL).
-
Stir vigorously at 110 °C for 12 hours.
-
-
Workup:
-
Dilute with EtOAc and filter through a Celite pad to remove silver salts.
-
Wash the filtrate with water (3x) to remove DMSO.
-
Dry over Na₂SO₄ and concentrate.
-
-
Purification:
-
Purify via preparative TLC or column chromatography.
-
Mechanistic Diagram
Figure 2: Simplified mechanism of Pd-catalyzed C5-arylation showing the role of the methoxy group in directing the electrophilic metal center.
Data Summary & Comparison
| Feature | Protocol 1: Ir-Borylation | Protocol 2: Pd-Arylation |
| Selectivity (C5:Others) | > 20:1 (Excellent) | ~ 10:1 (Good) |
| Substrate Scope | Broad (Tolerates esters, nitriles) | Moderate (Sensitive to sterics) |
| Atom Economy | High (Catalytic) | Lower (Requires stoichiometric Ag often) |
| Primary Utility | Generating Building Blocks | Late-Stage Functionalization |
| Key Limitation | Requires inert atmosphere (Glovebox preferred) | Requires removal of heavy metals (Ag/Pd) |
References
-
Das, A., & Maji, B. (2023). Direct C(3)5−H Polyfluoroarylation of 2‐Amino/alkoxy Pyridines Enabled by a Transient and Electron‐deficient Palladium Intermediate.[2][3] Chemistry – A European Journal.[2][3]
-
Li, X., et al. (2023). meta‐Selective C−H Functionalization of Pyridines. Shaanxi Normal University / Scilit.
-
Larsen, M. A., & Hartwig, J. F. (2014). Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, and Application to Late-Stage Functionalization. Journal of the American Chemical Society.
-
Gandeepan, P., et al. (2018). Direct Pd(II)-Catalyzed Site-Selective C5-Arylation of 2-Pyridone Using Aryl Iodides.[4] Organic Letters. [4][5]
-
Shin, K., et al. (2018). Direct C-5 arylation of chromones catalyzed by [IrCp*Cl2]2. Asian Journal of Organic Chemistry.
Sources
- 1. Direct C(3)5-H Polyfluoroarylation of 2-Amino/alkoxy Pyridines Enabled by a Transient and Electron-deficient Palladium Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Direct Pd(II)-Catalyzed Site-Selective C5-Arylation of 2-Pyridone Using Aryl Iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct Pd(II)-Catalyzed Site-Selective C5-Arylation of 2-Pyridone Using Aryl Iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of pharmaceutical intermediates containing trifluoromethoxy phenyl groups
Advanced Protocols for the Synthesis of Trifluoromethoxy ( ) Pharmaceutical Intermediates
Executive Summary & Strategic Rationale
The trifluoromethoxy group (
Synthetically, the formation of the
This guide details three validated protocols to overcome these barriers, categorized by substrate availability and reaction mechanism:
-
Late-Stage Radical C-H Functionalization (Photoredox Catalysis).
-
Nucleophilic Cross-Coupling (Silver-Mediated).
-
Deoxyfluorination (Phenol-to-Ether Transformation for Scale-up).
Strategic Workflow Selection
Select the appropriate protocol based on your starting material and stage of development.
Figure 1: Decision matrix for selecting the optimal trifluoromethoxylation pathway.
Protocol A: Photoredox C-H Trifluoromethoxylation
Best for: Late-stage functionalization of complex heterocycles; rapid analog generation.
Mechanism: Single Electron Transfer (SET) generating an electrophilic
Mechanistic Insight
This method utilizes the Ngai Reagent (N-trifluoromethoxypyridinium salts). Upon irradiation, the photocatalyst reduces the reagent, triggering N-O bond homolysis to release the
Reagents & Equipment
-
Substrate: Arene or Heteroarene (1.0 equiv).
-
Reagent: 1-(Trifluoromethoxy)-4-cyanopyridinium triflate (Ngai Reagent II) (1.5 equiv).
-
Catalyst:
(1–2 mol%). -
Solvent: Acetonitrile (
) or (1:1). -
Light Source: Blue LED (450–465 nm).
-
Atmosphere: Argon or Nitrogen (degassed).
Step-by-Step Methodology
-
Setup: In a flame-dried Schlenk tube or vial equipped with a magnetic stir bar, add the arene (0.5 mmol), Ngai Reagent (0.75 mmol), and
(0.01 mmol). -
Solvation: Add anhydrous
(5 mL). Seal the vial with a septum. -
Degassing: Sparge the solution with argon for 15 minutes (crucial to prevent quenching of the excited photocatalyst by oxygen).
-
Irradiation: Place the vial 2–3 cm from the Blue LED source. Stir vigorously at room temperature (
). Use a fan to maintain ambient temperature if the LEDs generate heat. -
Monitoring: Monitor by TLC or LC-MS. Reaction typically completes in 4–12 hours.
-
Workup: Dilute with diethyl ether, wash with saturated
and brine. Dry over and concentrate. -
Purification: Flash column chromatography. Note:
groups increase significantly compared to the parent arene.
Figure 2: Photoredox catalytic cycle for radical trifluoromethoxylation.
Protocol B: Silver-Mediated Oxidative Cross-Coupling
Best for: Regiospecific introduction of
Mechanistic Insight
Developed by the Ritter group, this method bypasses the instability of
Reagents & Equipment
-
Substrate: Aryl stannane (
) or Aryl boronic acid ( ). -
OCF3 Source:
(Tris(dimethylamino)sulfonium trifluoromethoxide) OR (prepared in situ). -
Mediator:
or . -
Oxidant: Selectfluor (F-TEDA-PF6).
-
Safety Note:
is moisture sensitive. Handle in a glovebox.
Step-by-Step Methodology (Stannane Route)
-
Glovebox Setup: In a glovebox, combine
(2.0 equiv), (1.5 equiv), and Selectfluor (1.2 equiv) in a vial. -
Substrate Addition: Add the aryl stannane (1.0 equiv).
-
Reaction: Add Acetone (0.1 M concentration). Seal the vial.
-
Execution: Stir at room temperature for 2–4 hours. A precipitate (Ag salts) will form.
-
Workup: Filter the mixture through a pad of Celite to remove silver salts. Concentrate the filtrate.
-
Purification: Silica gel chromatography.
Critical Control Point: Temperature control is vital. Do not heat above
Protocol C: Deoxyfluorination (Scale-Up Route)
Best for: Large-scale preparation of intermediates starting from phenols; avoids transition metals. Mechanism: Conversion of phenol to xanthate, followed by oxidative fluorodesulfurization.
Reagents[1][2][3][4][5][6][7][8][9][10]
-
Step 1: Sodium Hydride (
), Carbon Disulfide ( ), Methyl Iodide ( ).[3] -
Step 2:
(Olah's Reagent), 1,3-Dibromo-5,5-dimethylhydantoin (DBH).
Methodology[3][7][12]
-
Xanthate Formation:
-
Treat Phenol with
in THF ( ). -
Add
, stir 1h. -
Add
, stir 2h. Workup to isolate O-aryl S-methyl xanthate.
-
-
Oxidative Fluorination:
-
Dissolve xanthate in DCM in a Teflon/HDPE vessel (Glass reacts with HF).
-
Cool to
. -
Add
(excess, ~20 equiv). -
Add DBH (3.0 equiv) slowly.
-
Allow to warm to
.
-
-
Quench: Pour carefully into ice/
(Exothermic!). Extract with DCM.
Analytical Characterization Data
The
| Functional Group | Multiplicity | Notes | |
| Aryl-OCF | -56 to -59 | Singlet | Characteristic range. |
| Aryl-CF | -62 to -65 | Singlet | Common impurity/competitor. |
| Aryl-OCHF | -80 to -83 | Doublet ( | Incomplete fluorination. |
| OCF | -20 to -25 | Singlet | Indicates reagent decomposition. |
References
-
Ritter, T., et al. (2011). Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids. Journal of the American Chemical Society.
-
Ngai, M. Y., et al. (2018).[4][5] Photoredox-Catalyzed C-H Trifluoromethoxylation of Arenes. Journal of the American Chemical Society.
-
Leroux, F. R., et al. (2018). Recent Advances in the Synthesis of Trifluoromethyl Ethers. Chemical Reviews.
-
Noël, T., et al. (2024). PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. Science.
-
Tang, P., et al. (2018). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Journal of the American Chemical Society.
Sources
- 1. Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent Development of Catalytic Trifluoromethoxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow [beilstein-journals.org]
Application Note: Advanced Crystallization Strategies for 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound: 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine (CAS: 1261831-77-9)[1]
Physicochemical Profiling & Supramolecular Causality
The crystallization of functionalized fluorinated biaryls presents a unique set of thermodynamic and kinetic challenges. 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine is a highly lipophilic building block characterized by three distinct structural domains that dictate its solid-state behavior:
-
The Biaryl Axis: The phenyl-pyridine backbone facilitates strong intermolecular
stacking, which serves as the primary supramolecular synthon for crystal lattice assembly[2]. -
The Trifluoromethoxy (-OCF
) Group: This moiety imparts extreme lipophilicity and unique non-covalent interactions. Hirshfeld surface analyses of similar -OCFngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> containing compounds reveal that F···H/H···F contacts can contribute up to 25% of the total intermolecular interactions in the crystal packing[3]. Furthermore, the -OCF group exhibits high torsional flexibility. Depending on the crystallization kinetics, it can adopt conformations either coplanar or orthogonal to the phenyl ring, making the compound highly susceptible to conformational polymorphism[4]. -
The Pyridine Nitrogen: Acts as a weakly basic center and a hydrogen bond acceptor, providing an orthogonal pathway for reactive crystallization (salt formation) to alter the physicochemical profile[4].
The "Oiling Out" Challenge: Highly fluorinated aromatics frequently suffer from liquid-liquid phase separation (spinodal decomposition) rather than classic nucleation[5]. To prevent the compound from "oiling out" as a viscous amorphous phase, the crystallization protocols below are engineered to strictly control the Metastable Zone Width (MSZW) through precise solvent-antisolvent pairing and kinetic thermal ramping.
Experimental Workflows & Decision Matrix
Workflow for the crystallization and solid-state characterization of the target fluorinated biaryl.
Self-Validating Crystallization Protocols
Protocol A: Bulk Purification via Controlled Cooling (Freebase)
Causality: Ethyl acetate (EtOAc) is chosen as the primary solvent because it fully solvates the biaryl system. Heptane is utilized as the antisolvent; its non-polar aliphatic nature forces the lipophilic -OCF
Step-by-Step Methodology:
-
Dissolution: Suspend 10.0 g of crude 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine in 30 mL of EtOAc in a jacketed crystallizer. Heat to 60 °C under gentle agitation (200 rpm) until complete dissolution is achieved.
-
Antisolvent Addition: Slowly dose 60 mL of pre-heated (60 °C) n-heptane into the reactor over 30 minutes.
-
Seeding (Optional but Recommended): Introduce 0.1 g of pure crystalline seeds at 55 °C to bypass the primary nucleation energy barrier.
-
Controlled Cooling: Program the jacket temperature to cool from 60 °C to 5 °C at a linear ramp rate of 0.1 °C/min.
-
Self-Validation Check: If the solution becomes milky/cloudy without distinct particulate formation (indicating "oiling out"), the system has exited the MSZW. Immediately reheat by 10 °C until clear, add 5 mL of EtOAc, and reduce the cooling ramp to 0.05 °C/min.
-
-
Isolation: Hold the slurry at 5 °C for 2 hours to maximize yield. Isolate via vacuum filtration and wash the filter cake with 15 mL of ice-cold heptane. Dry under vacuum at 40 °C for 12 hours.
Protocol B: Single-Crystal Growth via Vapor Diffusion (SCXRD)
Causality: Vapor diffusion provides an exceptionally slow approach to supersaturation. Dichloromethane (DCM) dissolves the compound completely, while the slow permeation of pentane vapor gradually lowers the dielectric constant of the medium. This slow kinetic regime minimizes crystal lattice defects, yielding high-quality prisms suitable for X-ray diffraction.
Step-by-Step Methodology:
-
Preparation: Dissolve 20 mg of the highly purified freebase in 0.5 mL of DCM inside a 2-dram inner vial.
-
Chamber Assembly: Place the uncapped 2-dram vial inside a larger 20 mL scintillation vial containing 3 mL of n-pentane.
-
Diffusion: Seal the outer 20 mL vial tightly with a PTFE-lined cap. Place the assembly in a vibration-free environment at a constant 20 °C.
-
Harvesting: Allow 5 to 7 days for complete diffusion. Crystals will nucleate on the walls of the inner vial. Harvest the crystals directly into a protective perfluoropolyether oil to prevent solvent loss prior to mounting on the diffractometer.
Protocol C: Reactive Crystallization of the Pyridinium Hydrochloride Salt
Causality: The freebase exhibits high lipophilicity, which can hinder aqueous dissolution. By introducing anhydrous HCl, the weakly basic pyridine nitrogen is protonated. This fundamentally alters the supramolecular synthons from weak
Step-by-Step Methodology:
-
Dissolution: Dissolve 2.0 g of the freebase in 20 mL of anhydrous diethyl ether at room temperature under an inert nitrogen atmosphere.
-
Reactive Precipitation: Slowly add 1.1 equivalents of a 2.0 M solution of HCl in diethyl ether dropwise via a syringe.
-
Self-Validation Check: The reaction is self-indicating. The sudden precipitation of a brilliant white solid confirms the protonation of the pyridine ring, as the resulting ionic lattice is entirely insoluble in the non-polar ethereal medium.
-
-
Maturation: Stir the resulting thick suspension for 1 hour at room temperature to ensure complete conversion and Ostwald ripening of the fine particles.
-
Isolation: Filter rapidly under a nitrogen blanket (the salt may be hygroscopic), wash with 10 mL of fresh anhydrous diethyl ether, and dry under high vacuum at ambient temperature.
Quantitative Crystallization Data Summary
The following table summarizes the expected outcomes and physicochemical parameters of the described protocols, allowing formulation scientists to select the appropriate method based on their downstream requirements.
| Parameter | Protocol A (Bulk Freebase) | Protocol B (SCXRD) | Protocol C (HCl Salt) |
| Solvent System | Ethyl Acetate / Heptane | Dichloromethane / Pentane | Diethyl Ether |
| Crystallization Mode | Cooling & Antisolvent | Vapor Diffusion | Reactive (Acid-Base) |
| Primary Driving Force | Temperature-dependent solubility | Slow supersaturation via diffusion | Ionic lattice formation |
| Typical Yield | 85 - 90% | N/A (Single Crystals) | > 95% |
| Crystal Habit | Block-like / Prismatic | High-quality Prisms | Needles / Fine Powders |
| Polymorph Risk | Moderate (Conformational) | Low (Kinetic control) | Low (Rigid ionic network) |
References
1.[1] CymitQuimica. "2-Methoxy-5-(4-(trifluoromethoxy)phenyl)pyridine." CymitQuimica Catalog. URL: 2.[2] ResearchGate. "Observed π - π stacking and packing in the crystal structure." ResearchGate Publications. URL: 3.[6] PubMed Central (PMC). "Conformational Landscape, Polymorphism, and Solid Forms Design of Bicalutamide: A Review." National Institutes of Health. URL: 4.[4] PubMed Central (PMC). "Crystal structure analysis of the biologically active drug molecule riluzole and riluzolium chloride." National Institutes of Health. URL: 5.[3] PubMed Central (PMC). "Crystal structure and Hirshfeld surface analysis of 2,2′-{(1E,1′E)-[ethane-1,2-diylbis(azanylylidene)]bis(methanylylidene)}bis[4-(trifluoromethoxy)phenol]copper(II) hydroquinone hemisolvate." National Institutes of Health. URL: 6.[5] Benchchem. "Application Note: Recrystallization Techniques for Polar Fluorinated Molecules." Benchchem Technical Resources. URL:
Sources
- 1. 2-Methoxy-5-(4-(trifluoromethoxy)phenyl)pyridine [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure and Hirshfeld surface analysis of 2,2′-{(1E,1′E)-[ethane-1,2-diylbis(azanylylidene)]bis(methanylylidene)}bis[4-(trifluoromethoxy)phenol]copper(II) hydroquinone hemisolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure analysis of the biologically active drug molecule riluzole and riluzolium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Conformational Landscape, Polymorphism, and Solid Forms Design of Bicalutamide: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Demethylation of 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine to Pyridone
Executive Summary
This application note details the procedure for the O-demethylation of 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine to its corresponding tautomer, 5-[4-(trifluoromethoxy)phenyl]pyridin-2(1H)-one .
While often chemically described as "hydrolysis," this transformation is mechanistically an ether cleavage that results in a stable amide (pyridone) tautomer. We present two validated protocols:
-
Method A (TMSCl/NaI): A mild, anhydrous nucleophilic cleavage ideal for late-stage functionalization and milligram-to-gram scale medicinal chemistry.
-
Method B (HBr/AcOH): A robust, acid-mediated hydrolysis suitable for multi-gram scale-up where moisture sensitivity is a concern.
Both methods are designed to preserve the metabolic stability and lipophilicity of the trifluoromethoxy (-OCF3) moiety, a critical pharmacophore in modern drug design.
Mechanistic Insight & Substrate Analysis
The Substrate: Stability Considerations
The target substrate contains a 4-(trifluoromethoxy)phenyl group attached to the C5 position of the pyridine ring.
-
-OCF3 Stability: The trifluoromethoxy group is generally stable toward Brønsted acids (HBr) and silyl halides (TMSI). However, it can be sensitive to dissolving metal reductions or extremely strong Lewis acids (e.g., AlCl3) under forcing conditions. The protocols below are selected to ensure the integrity of the C-O-CF3 bond.
-
Pyridine Electronics: The 2-methoxy group activates the pyridine ring. Upon demethylation, the system tautomerizes to the 2-pyridone.
Tautomerism: The Driving Force
Unlike standard phenol ethers, 2-methoxypyridines yield products that exist in a tautomeric equilibrium between 2-hydroxypyridine (lactim) and 2-pyridone (lactam) .
-
Thermodynamics: In solution (polar solvents) and the solid state, the 2-pyridone form is thermodynamically favored due to dimerization and lattice energy stabilization.
-
Implication: Analytical characterization (NMR) will show amide-like features (NH signal) rather than a hydroxyl signal.
Reaction Pathway Visualization
The following diagram illustrates the mechanism for Method A (TMSI), highlighting the critical silyl-oxonium intermediate and the final tautomerization.
Method A: In Situ TMSI (The "Olah" Protocol)
Best For: High-value intermediates, synthesis on <5g scale, and substrates sensitive to strong protic acids.
Rationale
Trimethylsilyl iodide (TMSI) is a potent ether-cleaving reagent.[1] Because pure TMSI is expensive and unstable, generating it in situ using Chlorotrimethylsilane (TMSCl) and Sodium Iodide (NaI) is chemically equivalent and more cost-effective.[1] The reaction proceeds via an SN2 mechanism where iodide attacks the methyl group under neutral/mildly acidic conditions.
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| Substrate | 1.0 | Starting Material |
| Sodium Iodide (NaI) | 3.0 - 4.0 | Nucleophile source |
| TMSCl | 3.0 - 4.0 | Lewis Acid / Silylating agent |
| Acetonitrile (MeCN) | Solvent | Polar aprotic solvent (0.2 M) |
Protocol
-
Setup: Oven-dry a round-bottom flask and equip it with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.
-
Dissolution: Add the substrate (1.0 equiv) and Sodium Iodide (3.0 equiv) to anhydrous Acetonitrile . Stir until the NaI is mostly dissolved.
-
Activation: Add TMSCl (3.0 equiv) dropwise via syringe. Note: The solution typically turns yellow/orange due to transient iodine formation.
-
Reaction: Heat the mixture to reflux (80-82°C) for 4–6 hours.
-
Monitoring: Check via LC-MS or TLC. The starting material (high Rf) should disappear, replaced by a lower Rf spot (pyridone).
-
-
Quench: Cool the mixture to room temperature. Pour carefully into a mixture of ice water and 10% aqueous Sodium Thiosulfate (Na2S2O3) .
-
Why Thiosulfate? To reduce any free iodine (
) to iodide ( ), preventing oxidative side reactions and removing the dark color.
-
-
Workup:
-
Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (3x). Note: Pyridones can be polar; if extraction is difficult, use 10% MeOH in DCM.
-
Wash combined organics with brine, dry over
, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Heptane or purify via flash chromatography (DCM:MeOH gradient).
Method B: Acidic Hydrolysis (HBr/AcOH)
Best For: Scale-up (>10g), robust substrates, and cost-sensitive processes.
Rationale
Heating aryl methyl ethers in concentrated Hydrobromic acid (HBr) is a classical method. The acetic acid acts as a solvent to solubilize the organic substrate.[2] This method relies on the protonation of the pyridine nitrogen and the ether oxygen, followed by nucleophilic attack of bromide on the methyl group.
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| Substrate | 1.0 | Starting Material |
| 48% HBr (aq) | 10 - 20 vol | Reagent & Solvent |
| Glacial Acetic Acid | 5 - 10 vol | Co-solvent (optional but recommended) |
Protocol
-
Setup: Equip a heavy-walled pressure vial (for small scale) or a round-bottom flask with a reflux condenser (scale-up).
-
Addition: Dissolve the substrate in Glacial Acetic Acid . Add 48% aqueous HBr .
-
Reaction: Heat to 100–120°C for 6–12 hours.
-
Caution: HBr fumes are corrosive. Ensure proper venting to a scrubber.
-
-
Quench: Cool to room temperature. Pour the mixture onto ice .
-
Neutralization (Critical): Carefully adjust the pH to ~6–7 using saturated aqueous NaHCO3 or 2M NaOH .
-
Observation: The pyridone often precipitates as a solid at neutral pH.
-
-
Isolation:
-
If solid forms: Filter the precipitate, wash with water and diethyl ether.
-
If no precipitate: Extract with EtOAc/THF (3:1), dry, and concentrate.
-
Analytical Validation
Successful conversion is confirmed by the following spectral changes:
| Feature | Substrate (2-OMe Pyridine) | Product (2-Pyridone) |
| 1H NMR (OMe) | Singlet at | Absent |
| 1H NMR (NH) | Absent | Broad singlet at |
| 13C NMR (C=O) | C-O signal at ~164 ppm | C=O (amide) signal shifts downfield (~162-165 ppm, distinct environment) |
| MS (ESI) |
Note on Trifluoromethoxy Group: The -OCF3 group should appear as a singlet in 19F NMR around -58 ppm . If this signal disappears or splits, the -OCF3 group has degraded (unlikely in these conditions).
Troubleshooting & Decision Matrix
Use the following decision tree to select the appropriate method and troubleshoot common issues.
References
-
Olah, G. A., et al. (1979). "Cleavage of Esters and Ethers with Iodotrimethylsilane." Journal of Organic Chemistry.
-
Jung, M. E., & Lyster, M. A. (1977). "Quantitative dealkylation of alkyl ethers via treatment with trimethylsilyl iodide." Journal of Organic Chemistry.
-
Lercher, L., et al. (2019). "Chemoselective Demethylation of Methoxypyridines." Synlett. (Demonstrates selectivity of nucleophilic demethylation).
-
BenchChem Application Note. (2025). "Application Notes and Protocols for the Laboratory Preparation of 3-Methoxypyridine-2-carboxylic Acid." (Reference for hydrolysis conditions).
-
RSC Publishing. (2025). "Pyridone–pyridol tautomerism in 2-hydroxypyridines." (Mechanistic background on tautomerism).
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine
Executive Summary & Core Strategy
This guide addresses the synthesis of 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine (Target Molecule). The most robust and convergent route for this biaryl system is the Suzuki-Miyaura Cross-Coupling of 5-bromo-2-methoxypyridine and 4-(trifluoromethoxy)phenylboronic acid .
While conceptually straightforward, this specific coupling faces two competing electronic challenges:
-
Deactivated Electrophile: The 2-methoxypyridine ring is electron-rich (relative to halo-pyridines), potentially slowing oxidative addition at the C5-position.
-
Labile Nucleophile: The 4-(trifluoromethoxy)phenylboronic acid contains a strong electron-withdrawing group (
), increasing the risk of protodeboronation before transmetallation can occur.
This guide provides a "Golden Route" protocol designed to balance these factors, followed by a troubleshooting Q&A to resolve specific yield-killing issues.
The "Golden Route" Protocol
This optimized protocol utilizes a high-turnover catalyst system (
Reagents & Stoichiometry
| Component | Role | Equiv. | Notes |
| 5-Bromo-2-methoxypyridine | Electrophile | 1.0 | Limiting reagent. |
| 4-(Trifluoromethoxy)phenylboronic acid | Nucleophile | 1.2 - 1.5 | Excess required to account for protodeboronation. |
| Catalyst | 0.03 - 0.05 | Bidentate ligand prevents catalyst decomposition; robust to air. | |
| Base | 3.0 | High concentration promotes transmetallation. | |
| 1,4-Dioxane | Solvent | - | 4:1 ratio with water (v/v). Degassed. |
Step-by-Step Methodology
-
Inert Setup: Charge a reaction vial/flask with the aryl bromide (1.0 equiv), boronic acid (1.3 equiv), and Pd catalyst (3-5 mol%). Seal and purge with Nitrogen/Argon (
).[1] -
Solvent Addition: Add degassed 1,4-dioxane and 2M aqueous
via syringe. The biphasic system (4:1 ratio) is critical for dissolving the inorganic base while solvating the organics. -
Reaction: Heat to 85–90°C for 4–12 hours. Monitor by LCMS.
-
Checkpoint: Conversion should reach >90% within 6 hours.
-
-
Workup: Cool to RT. Dilute with EtOAc and water. Separate layers. Extract aqueous layer
with EtOAc. Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc). The product is lipophilic; expect elution at low polarity (e.g., 5–15% EtOAc).
Technical Troubleshooting (Q&A)
Issue 1: Low Conversion / Stalled Reaction
Q: My reaction stalls at 60% conversion. Adding more catalyst doesn't help. Why?
A: This is likely due to catalyst poisoning or ligand dissociation , not a lack of metal.
-
Mechanism: The electron-rich 2-methoxypyridine makes the oxidative addition step slower than usual. If the catalytic cycle slows down, unstable Pd(0) species aggregate into inactive "Pd black."
-
Solution:
-
Switch Ligands: Move from
to or XPhos Pd G3 . The bidentate (dppf) or bulky biaryl (XPhos) ligands stabilize the Pd(0) intermediate and accelerate oxidative addition. -
Degassing: Oxygen is a major yield killer. Sparge your solvents with Argon for 15 minutes before adding the catalyst.
-
Issue 2: Protodeboronation (Loss of Boronic Acid)
Q: I see a large peak in LCMS corresponding to (trifluoromethoxy)benzene (mass = starting material minus B(OH)2).
A: You are experiencing protodeboronation .
-
Causality: The
group is electron-withdrawing, making the C-B bond more susceptible to hydrolytic cleavage, especially in hot, aqueous, basic conditions. -
Solution:
-
Reduce Water: Switch to anhydrous conditions using
or suspended in dry DMF or Toluene. -
Slow Addition: Add the boronic acid in portions (e.g., 0.5 equiv at T=0, 0.5 equiv at T=2h) to maintain a fresh supply of nucleophile.
-
Issue 3: Purification & Impurities
Q: The product co-elutes with a "homocoupling" impurity.
A: Oxidative homocoupling of the boronic acid (Biaryl formation) is common if oxygen is present.
-
Identification: The byproduct is 4,4'-bis(trifluoromethoxy)biphenyl. It is non-polar and often smears with your product.
-
Solution:
-
Strict Inert Atmosphere: This reaction requires
as an oxidant. Eliminating air stops it. -
Chromatography Tip: Use a gradient starting at 100% Hexanes. The homocoupled dimer usually elutes before the pyridine product.
-
Visualizing the Logic
Figure 1: Reaction Pathway & Troubleshooting Logic
Caption: Decision tree for optimizing the Suzuki coupling of electron-deficient/rich systems.
References
-
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[2] Chemical Reviews, 1995 , 95(7), 2457–2483. Link
-
BenchChem. "Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine." BenchChem Technical Library. Link (Provides analogous reactivity data for 5-bromo-methoxypyrimidines).
-
Sigma-Aldrich. "Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction." MilliporeSigma Technical Documents. Link
-
Rueda-Espinosa, J., et al. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor."[3] Canadian Journal of Chemistry, 2023 , 101(10), 765-772.[3] Link (Demonstrates Pd(dppf)Cl2 effectiveness for pyridine-aryl couplings).
Sources
Technical Support Center: Overcoming Steric Hindrance in 2-Methoxy-5-Arylpyridine Coupling Reactions
Welcome to the technical support center for navigating the challenges of cross-coupling reactions involving sterically hindered 2-methoxy-5-arylpyridines. This guide is designed for researchers, scientists, and professionals in drug development who encounter difficulties in achieving efficient and high-yielding syntheses of this important structural motif. Here, we will dissect common experimental hurdles and provide evidence-based troubleshooting strategies and in-depth answers to frequently asked questions.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments. Each issue is presented in a question-and-answer format, providing not just a solution, but the underlying scientific reasoning to empower your experimental design.
Question 1: My Suzuki-Miyaura coupling reaction of a 2-methoxy-5-halopyridine with a bulky arylboronic acid is giving low to no yield. What is the likely cause and how can I fix it?
Answer:
Low yields in this specific Suzuki-Miyaura coupling are most often a consequence of severe steric hindrance around the reaction center. The 2-methoxy group on the pyridine ring, combined with a bulky arylboronic acid, creates a sterically congested environment that can impede key steps in the catalytic cycle.
Primary Culprits & Solutions:
-
Inefficient Oxidative Addition: The initial step where the palladium catalyst inserts into the carbon-halogen bond of the 2-methoxy-5-halopyridine can be slow due to the steric bulk.
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands promote the formation of a highly reactive, monoligated palladium(0) species, which is more effective at undergoing oxidative addition with hindered substrates.[1][2][3] Examples of such ligands include Buchwald's biarylphosphines (e.g., SPhos, XPhos, RuPhos) and bulky trialkylphosphines (e.g., tri-tert-butylphosphine).[2][4]
-
-
Slow Reductive Elimination: The final step to form the desired C-C bond can also be hindered.
-
Catalyst Inhibition by Pyridine Nitrogen: The lone pair on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[7]
Troubleshooting Workflow:
-
Ligand Screening: If you are using a standard ligand like PPh₃, switch to a more sterically demanding one. A good starting point is to screen a small panel of Buchwald-type ligands.
-
Catalyst Precursor: While Pd(OAc)₂ is a common precatalyst, pre-formed Pd(0) sources like Pd₂(dba)₃ might be more effective in some cases, as they do not require an in-situ reduction step that can sometimes be inefficient.[9]
-
Base Selection: The choice of base is critical. For sterically hindered couplings, weaker bases like K₃PO₄ or Cs₂CO₃ are often superior to stronger bases like NaOH or NaOtBu.[7][10] Stronger bases can lead to unwanted side reactions. The base activates the boronic acid for transmetalation.[10][11]
-
Solvent Choice: Aprotic polar solvents like dioxane, toluene, or DMF are generally effective.[12] Ensure the solvent is anhydrous and thoroughly degassed to prevent catalyst deactivation and side reactions like homocoupling.[9]
Question 2: I am observing significant amounts of homocoupling of my arylboronic acid and protodeboronation. How can I minimize these side reactions?
Answer:
The formation of homocoupled byproducts and the loss of the boronic acid functionality through protodeboronation are common challenges, especially with sensitive heteroaryl boronic acids.[7]
Minimizing Homocoupling:
-
Rigorous Degassing: Oxygen is a major culprit in promoting the homocoupling of boronic acids.[7][9] Ensure your reaction mixture and solvent are thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period.[9]
-
Use a Pd(0) Source: Using a Pd(II) precatalyst like Pd(OAc)₂ requires an in-situ reduction to the active Pd(0) species. This reduction can sometimes be accompanied by the oxidative homocoupling of the boronic acid. Starting with a Pd(0) source like Pd₂(dba)₃ can mitigate this.[9]
Minimizing Protodeboronation:
-
Use Boronic Esters or Trifluoroborate Salts: Pyridine boronic acids can be unstable.[7] Converting them to more stable derivatives like pinacol esters (Bpin) or potassium trifluoroborate salts (BF₃K) can significantly reduce protodeboronation.[7]
-
Milder Reaction Conditions: High temperatures and strong bases can accelerate protodeboronation.[7] If possible, try running the reaction at a lower temperature for a longer period with a milder base.
Question 3: My Buchwald-Hartwig amination of a 2-methoxy-5-bromo-pyridine with a bulky secondary amine is failing. What are the key parameters to adjust?
Answer:
The Buchwald-Hartwig amination is also highly sensitive to steric effects. The combination of a 2-substituted pyridine and a bulky amine presents a significant challenge.
Key Parameters for Optimization:
-
Ligand Choice is Paramount: As with Suzuki couplings, bulky, electron-rich phosphine ligands are essential.[1][8] For secondary amines, ligands like RuPhos and BrettPhos are often effective.[13] These ligands promote the formation of the active monoligated palladium species and facilitate both oxidative addition and reductive elimination.[1]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[12][13]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard choices.
-
Temperature Control: While heating is often necessary, excessive temperatures can lead to catalyst decomposition. If you observe the formation of palladium black, consider lowering the temperature and extending the reaction time.[8]
II. Frequently Asked Questions (FAQs)
This section provides concise answers to more general questions about the chemistry of 2-methoxy-5-arylpyridine coupling reactions.
Why are 2-substituted pyridines so challenging for cross-coupling reactions?
The primary challenge stems from two factors:
-
Steric Hindrance: The substituent at the 2-position physically blocks the approach of the catalyst to the C-X bond for oxidative addition and hinders the subsequent reductive elimination step.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, forming an off-cycle, inactive species.[7] This is particularly problematic with less bulky ligands that do not adequately shield the metal center.[8]
How do bulky phosphine ligands overcome steric hindrance?
Bulky phosphine ligands, such as those developed by Buchwald and Hartwig, play a multifaceted role:
-
Promote Monoligation: They sterically favor the formation of a highly reactive 14-electron, monoligated Pd(0) species (L-Pd), which is more adept at undergoing oxidative addition with sterically hindered aryl halides.[1]
-
Accelerate Reductive Elimination: The steric clash between the bulky ligand and the coupling partners in the palladium coordination sphere increases the rate of reductive elimination, the product-forming step.[2][5]
-
Prevent Catalyst Deactivation: Their large size provides a "steric shield" around the palladium atom, preventing the pyridine nitrogen from coordinating and poisoning the catalyst.[7][8]
What is the role of the base in Suzuki-Miyaura coupling?
The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. It reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻).[10][11] This boronate is more reactive towards the palladium-halide complex, facilitating the transfer of the aryl group from boron to palladium.
Are there alternative cross-coupling reactions to consider for these substrates?
Yes, if Suzuki-Miyaura or Buchwald-Hartwig reactions prove unsuccessful, other cross-coupling methods can be explored:
-
Negishi Coupling: This reaction uses an organozinc reagent as the coupling partner. Organozinc reagents are often more reactive than organoboron compounds and can be effective for hindered substrates.[14][15] The use of ligands like XPhos with a Pd₂(dba)₃ catalyst has been shown to be effective for coupling 2-heterocyclic organozinc reagents with aryl chlorides.[16]
-
Stille Coupling: This method employs organotin reagents. While effective, the toxicity of organotin compounds is a significant drawback.
-
Desulfinative Coupling: Pyridine sulfinates can be used as coupling partners in palladium-catalyzed reactions, serving as alternatives to often unstable pyridine boronic acids.
III. Experimental Protocols & Data
Optimized Ligand and Base Screening for a Sterically Hindered Suzuki-Miyaura Coupling
The following table provides representative data for the optimization of the coupling between 2-methoxy-5-bromopyridine and 2,4,6-trimethylphenylboronic acid.
| Entry | Ligand (4 mol%) | Base (2.0 equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 24 | < 5 |
| 2 | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 24 | 65 |
| 3 | XPhos | K₂CO₃ | Toluene/H₂O | 100 | 24 | 78 |
| 4 | RuPhos | K₂CO₃ | Toluene/H₂O | 100 | 24 | 85 |
| 5 | RuPhos | K₃PO₄ | Dioxane | 100 | 18 | 92 |
| 6 | RuPhos | Cs₂CO₃ | Dioxane | 100 | 18 | 90 |
This is representative data to illustrate an optimization workflow.
General Protocol for a Sterically Hindered Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 2-methoxy-5-halopyridine (1.0 mmol, 1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., RuPhos, 2-4 mol%).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., dioxane or toluene, 0.1-0.2 M) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
IV. Visualizing the Catalytic Cycle and Troubleshooting
The Suzuki-Miyaura Catalytic Cycle
Caption: A decision tree for troubleshooting low-yielding coupling reactions.
V. References
-
Buchwald, S. L. (2023, June 30). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]
-
Hartwig, J. F. (2010). Reductive Elimination from Phosphine-Ligated Alkylpalladium(II) Amido Complexes To Form sp3 Carbon–Nitrogen Bonds. PMC. Retrieved from [Link]
-
Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Molecules, 19(5), 5694-5712. Retrieved from [Link]
-
Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(2), 141-144. Retrieved from [Link]
-
Luzung, M. R., Patel, J. S., & Yin, J. (2010). A Mild Negishi Cross-Coupling of 2-Heterocyclic Organozinc Reagents and Aryl Chlorides. The Journal of Organic Chemistry, 75(23), 8330–8332. Retrieved from [Link]
-
Markovic, T., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(6), 4437–4441. Retrieved from [Link]
-
Liu, T., & Fraser, C. L. (n.d.). 5-Methyl-2,2'-Bipyridine. Organic Syntheses. Retrieved from [Link]
-
Zhang, Q. (2019). Application of Negishi Cross-coupling in the Synthesis of Bioactive Molecules. Chinese Journal of Pharmaceuticals, 50(4), 359-382. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jmcct.com [jmcct.com]
- 5. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 6. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Application of Negishi Cross-coupling in the Synthesis of Bioactive Molecules [cjph.com.cn]
- 16. A Mild Negishi Cross-Coupling of 2-Heterocyclic Organozinc Reagents and Aryl Chlorides [organic-chemistry.org]
Purification challenges of fluorinated pyridine derivatives by column chromatography
Topic: Troubleshooting Purification Challenges in Column Chromatography Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Status: Active Guide Version: 2.4 (Current)
Introduction: The Fluorine-Pyridine Paradox
Fluorinated pyridines are cornerstones of modern medicinal chemistry, serving as bioisosteres that modulate lipophilicity (
-
The Basicity Trap: While fluorine is electron-withdrawing, specific isomers (e.g., 3-fluoropyridine) retain enough basicity to interact with acidic silanols on silica gel, causing peak tailing.
-
The Reactivity Trap: The same electron-withdrawing effect activates the ring toward Nucleophilic Aromatic Substitution (
). Standard "fixes" for streaking (like adding Triethylamine) can destroy your product on the column.[1] -
The Volatility Trap: Polyfluorinated derivatives often sublime or evaporate during solvent removal, leading to "mysterious" yield losses.
This guide provides self-validating protocols to navigate these competing challenges.
Module 1: The "Streaking" Nightmare (Silica Interactions)
Issue: Broad, tailing peaks that co-elute with impurities, typically caused by the interaction between the pyridine nitrogen lone pair and acidic silanols (
The Expert Insight: Isomer Matters
Not all fluoropyridines streak. You must evaluate the
| Compound Class | Approx.[3][4][5][6][7][8][9][10][11][12] | Interaction with Silica ( | Risk of Streaking |
| Pyridine (Unsubstituted) | 5.2 | Strong H-bonding / Proton Transfer | High |
| 3-Fluoropyridine | ~3.0 | Moderate H-bonding | Moderate |
| 4-Fluoropyridine | ~3.9 | Moderate H-bonding | Moderate |
| 2-Fluoropyridine | -0.44 | Negligible (Too weakly basic) | Low |
| Pentafluoropyridine | < -2.0 | None | None |
Critical Warning: If you are purifying 2-fluoropyridines or polyfluorinated pyridines , do NOT use amine modifiers (TEA/NH3). They are not needed for peak shape and will trigger degradation (see Module 2).
Protocol A: The "Pre-Saturation" Method (For 3-F and 4-F Isomers)
Use this only when basicity is the confirmed cause of tailing.
-
Select Modifier: Triethylamine (TEA) or
in MeOH. -
Column Pre-treatment (Crucial Step):
-
Do not just add TEA to the mobile phase.
-
Flush the silica column with 3 Column Volumes (CV) of Hexane:EtOAc containing
TEA before loading the sample. -
Why? This neutralizes "hot" acidic sites on the silica before your sensitive analyte touches them.
-
-
Elution: Run the gradient with
TEA maintained in the organic solvent. -
Validation: Check the pH of the effluent. It should be slightly basic (~pH 8).
Module 2: The "Disappearing Product" ( Instability)
Issue: The product decomposes on the column, or the mass spectrum shows a
Mechanism: Fluorine at the 2- or 4-position activates the pyridine ring for Nucleophilic Aromatic Substitution (
Caption: Mechanism of on-column degradation. Electron-deficient fluoropyridines are susceptible to nucleophilic attack by mobile phase modifiers.
Protocol B: The "Safe Phase" Switch
If your fluorinated pyridine is electron-deficient (e.g., contains cyano, nitro, or multiple fluorines), avoid Silica Gel entirely.
-
Alternative Stationary Phase: Use Basic Alumina (Brockmann Activity III).
-
Why? Alumina is less acidic than silica, preventing acid-catalyzed hydrolysis.
-
Benefit: No amine modifiers are needed because the surface is already basic.
-
-
Mobile Phase Selection:
-
Avoid Alcohols (MeOH/EtOH) if possible. Use Ethyl Acetate / Heptane or DCM / Acetone .
-
If polarity is needed, use Acetonitrile (ACN) instead of Methanol to remove the nucleophilic oxygen source.
-
Module 3: Volatility & Handling
Issue: Yield is low after rotary evaporation, despite a clean TLC/LCMS.
Analysis: Many fluorinated pyridines (especially 2-F and poly-F) have high vapor pressures. They sublime or co-evaporate with solvents.
Protocol C: The "Cold Trap" Concentration
-
Solvent Choice: During extraction/chromatography, avoid high-boiling solvents (e.g., Toluene, DMF) that require high vacuum/heat to remove. Use DCM or Pentane/Ether where possible.
-
Temperature Control:
-
Set water bath to
. -
Vacuum pressure: Do not go below 100 mbar for small molecules (
).
-
-
Salt Formation (The Anchor):
-
If the product is stable to acid, convert it to the HCl salt before evaporation.
-
Method: Add 1.1 eq of
HCl in Ether. The salt is non-volatile.[11] -
Reversal: Free-base the salt immediately before the next reaction step.
-
Decision Tree: Purification Strategy
Use this logic flow to select the correct method for your specific fluorinated pyridine.
Caption: Logic flow for selecting stationary phase and modifiers based on fluoropyridine substitution patterns.
Frequently Asked Questions (FAQ)
Q: I used 5% Methanol/DCM with TEA, and my 2-fluoropyridine turned into 2-methoxypyridine. Why?
A: You triggered an
Q: My compound is streaking on Silica, but I can't use TEA because of the stability issues mentioned above. What now? A: Use Reverse Phase (C18) Flash Chromatography .
-
Mobile Phase: Water/Acetonitrile.[1]
-
Buffer: Use Ammonium Bicarbonate (10mM) . It buffers around pH 8 (suppressing protonation of the pyridine) but is a much weaker nucleophile than TEA or Hydroxide, reducing the risk of fluorine displacement [2].
Q: Can I use TLC to predict if my fluorinated pyridine is volatile?
A: Indirectly. If your compound has an
References
-
Teledyne ISCO. (2012).[10] RediSep Basic Alumina Column: Purification of High pKa Organic Compounds.[10] Application Note AN81. Link
-
BenchChem Technical Support. (2025). Chromatographic Purification of Pyridine Derivatives: Troubleshooting Peak Tailing and Recovery.Link[1]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9746, 2-Fluoropyridine (Physical Properties).Link
-
Reich, H. J. (2018). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-フルオロピリジン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-Fluoropyridine | C5H4FN | CID 9746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. 3-Fluoropyridine | C5H4FN | CID 67794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. blog.teledynepharma.com [blog.teledynepharma.com]
- 8. youtube.com [youtube.com]
- 9. 2-Fluoropyridine | 372-48-5 [chemicalbook.com]
- 10. teledyneisco.com [teledyneisco.com]
- 11. US3303197A - Method of fluorinating pentachloropytridine - Google Patents [patents.google.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Minimizing Protodeboronation in 5-Arylpyridine Synthesis
Welcome to the Technical Support Center. Synthesizing 5-arylpyridines via Suzuki-Miyaura cross-coupling is a cornerstone of modern drug development. However, pyridylboronic acids (such as 3-pyridylboronic acid and its 5-substituted derivatives) are notoriously susceptible to protodeboronation—the undesired cleavage of the carbon-boron bond to yield a protoarene (pyridine) instead of the cross-coupled product.
As a Senior Application Scientist, I have structured this guide to provide you with mechanistic insights, strategic troubleshooting workflows, and self-validating experimental protocols to help you suppress this competing pathway and rescue your reaction yields.
Section 1: Mechanistic Insights & FAQs
Q1: Why are pyridylboronic acids so highly prone to protodeboronation compared to standard phenylboronic acids?
A1: The electron-deficient nature of the pyridine ring and the basic nitrogen atom synergistically destabilize the C-B bond. In aqueous basic conditions, boronic acids exist in equilibrium with their reactive boronate anions (
Q2: How does the choice of base influence the rate of protodeboronation?
A2: Protodeboronation is highly pH-dependent. Using strong aqueous bases (like NaOH or KOH) maximizes the concentration of the highly reactive boronate anion and provides abundant hydroxide ions that facilitate C-B bond hydrolysis. To minimize this, you must use milder bases (e.g.,
Q3: I am using a highly active, bulky phosphine ligand to speed up the coupling, but my protodeboronation is getting worse. Why? A3: While bulky, electron-rich phosphine ligands are traditionally used to accelerate oxidative addition and transmetalation, recent high-throughput experimentation and kinetic modeling have revealed a paradoxical effect: certain bulky phosphine-ligated palladium(II) complexes can actively catalyze protodeboronation[4]. If the steric bulk severely hinders the approach of the boronic acid during transmetalation, the off-cycle palladium-catalyzed protodeboronation pathway can outcompete the desired cross-coupling. Switching to a slightly less sterically encumbered ligand or a highly efficient pre-catalyst can restore the kinetic advantage of the cross-coupling cycle.
Section 2: Strategic Troubleshooting Guide
Issue 1: High levels of deboronated pyridine byproduct observed in LC-MS.
-
Root Cause: The rate of protodeboronation (
) is exceeding the rate of transmetalation ( ). -
Solution Strategy (The "Slow-Release" Approach): Instead of using free 3-pyridylboronic acid, switch to a protected boron species such as a MIDA (N-methyliminodiacetic acid) boronate or a potassium trifluoroborate (
) salt. These derivatives are stable to protodeboronation and hydrolyze slowly under mild basic conditions to release the free boronic acid at a rate that matches the catalytic turnover. This keeps the instantaneous concentration of the reactive boronic acid extremely low, effectively starving the protodeboronation pathway[2][5].
Issue 2: Sluggish reaction at lower temperatures, but high degradation at elevated temperatures.
-
Root Cause: Thermal acceleration of the base-catalyzed hydrolysis pathway.
-
Solution Strategy: Implement an anhydrous solvent system (e.g., anhydrous 1,4-dioxane or toluene) with a fluoride source (like
) as the base. Fluoride activates the boronic ester (e.g., BPin) by forming a fluoroboronate species, which undergoes transmetalation without requiring water or hydroxide, thus removing the primary proton source responsible for protodeboronation[6].
Section 3: Quantitative Impact of Reaction Parameters
Table 1: Optimization of 5-Arylpyridine Synthesis (Model Reaction: 3-Pyridylboronic acid derivative + Aryl Bromide)
| Boron Species | Base / Solvent | Catalyst System | Temp (°C) | Yield (%) | Protodeboronation (%) |
| Free | 90 | 22 | 75 | ||
| Free | 80 | 54 | 41 | ||
| BPin Ester | XPhos Pd G2 | 80 | 78 | 15 | |
| MIDA Boronate | XPhos Pd G3 | 60 | 91 | <5 | |
| 80 | 88 | 8 |
Section 4: Visualizations
Competing pathways in Suzuki-Miyaura coupling: Transmetalation vs. Protodeboronation.
Step-by-step troubleshooting workflow to minimize protodeboronation.
Section 5: Self-Validating Experimental Protocols
Protocol 1: Slow-Release Synthesis using 3-Pyridyl MIDA Boronate
-
Causality Check: MIDA boronates are stable to anhydrous cross-coupling conditions but slowly hydrolyze in the presence of mild aqueous base. By using a 10:1 THF/Water mixture, the hydrolysis rate is throttled, ensuring the free boronic acid is consumed by the Pd catalyst the exact moment it is generated.
-
Preparation: In a nitrogen-filled glovebox, add the aryl halide (1.0 eq), 3-pyridyl MIDA boronate (1.2 eq), anhydrous
(3.0 eq), and XPhos Pd G3 (2 mol%) to an oven-dried reaction vial equipped with a stir bar. -
Solvent Addition: Seal the vial with a PTFE-lined septum cap and remove it from the glovebox. Inject a thoroughly degassed mixture of THF/Water (10:1 v/v, 0.2 M relative to aryl halide) via syringe.
-
Self-Validation: The solution should remain heterogeneous initially; a rapid color change to deep red/orange indicates active Pd(0) formation.
-
-
Reaction: Heat the mixture to 60 °C with vigorous stirring for 12 hours.
-
Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black and phosphate salts. Concentrate and purify via silica gel chromatography.
Protocol 2: Anhydrous Coupling with Pyridyl Pinacol Esters (BPin)
-
Causality Check: Eliminating water removes the primary proton source for protodeboronation. Fluoride bases activate the BPin ester via a fluoroboronate intermediate, bypassing the need for hydroxide-mediated transmetalation.
-
Preparation: To a flame-dried Schlenk flask, add the aryl halide (1.0 eq), 5-substituted-3-pyridylboronic acid pinacol ester (1.1 eq), spray-dried
(3.0 eq), and (5 mol%). -
Degassing: Evacuate and backfill the flask with argon (3 cycles).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (0.2 M) via syringe.
-
Reaction: Heat to 80 °C under argon for 8-16 hours.
-
Self-Validation: Monitor via TLC/LC-MS. The absence of the deboronated pyridine mass (M-BPin+H) confirms the successful suppression of the side reaction.
-
-
Workup: Quench with saturated aqueous
(only after the reaction is complete), extract with DCM, dry over , and purify.
References
Sources
- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization Guide for 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine
[1][2]
Executive Summary & Compound Analysis
Compound: 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine Class: Fluorinated Biaryl Pyridine Physicochemical Profile: [1][2][3]
-
Lipophilicity: High (due to -OCF3 and phenyl rings).[1][2][3]
-
Basicity: Weak (Pyridine nitrogen is electron-deficient due to the para-aryl system, but still a hydrogen bond acceptor).[1][2]
-
Crystallization Challenge: High risk of "oiling out" due to the flexible biaryl linkage and low melting point characteristic of trifluoromethoxy derivatives.[1][2]
This guide synthesizes protocols based on the solubility parameters of fluorinated heteroaromatics. We prioritize two solvent systems: Ethyl Acetate/Heptane (for organic purity) and Ethanol/Water (for palladium rejection).[1][2][3]
Solvent System Selection (Decision Matrix)
The choice of solvent depends heavily on your primary impurity profile.[1][3] Use the decision tree below to select your starting protocol.
Figure 1: Decision matrix for selecting the optimal solvent system based on impurity profile.
Detailed Experimental Protocols
Protocol A: Ethyl Acetate / Heptane (Standard Purification)
Best for: Removing unreacted starting materials and non-polar byproducts.[2][3]
Mechanism: The compound is soluble in Ethyl Acetate (EtOAc) but insoluble in Heptane.[2][3] The -OCF3 group increases lipophilicity, requiring a higher ratio of non-polar anti-solvent (Heptane) to induce nucleation compared to non-fluorinated analogues [1].[1][2]
Step-by-Step:
-
Dissolution: Suspend crude solid in EtOAc (3-5 mL/g) . Heat to 60°C (below boiling) until fully dissolved.
-
Anti-Solvent Addition: While maintaining 60°C, add Heptane dropwise until a persistent cloudiness (metastable limit) is observed.[1][2][3]
-
Re-dissolution: Add a few drops of EtOAc to restore clarity.[1][2][3]
-
Cooling Ramp: Turn off the heat source and allow the flask to cool to room temperature slowly (approx. 10-20°C/hour) in the oil bath.
-
Harvest: Cool to 0-5°C for 1 hour. Filter and wash with cold Heptane/EtOAc (9:1).[2][3]
Protocol B: Ethanol / Water (Palladium Rejection)
Best for: Suzuki coupling products containing residual Palladium or Boronic acids.[1][2][3]
Mechanism: The pyridine nitrogen can form weak hydrogen bonds with water/alcohol, aiding solubility at high temps.[1][2] Upon cooling, the hydrophobic -OCF3 phenyl group drives crystallization, while polar Pd species remain in the aqueous mother liquor [2].
Step-by-Step:
-
Dissolution: Dissolve crude in Ethanol (absolute) at reflux (~78°C). Use minimal volume (approx. 5-7 mL/g).[1][2][3]
-
Scavenging (Optional but Recommended): If dark colored (Pd residues), add activated carbon or a thiol-functionalized silica scavenger.[1][2][3] Stir hot for 15 mins, then hot filter.
-
Anti-Solvent: Add Water dropwise to the hot filtrate until slight turbidity appears.[1][2][3]
-
Nucleation: Remove from heat. If oil droplets form immediately, reheat and add a small amount of Ethanol.[1][2][3]
-
Crystallization: Allow to stand at room temperature.
-
Observation: This system often yields needle-like crystals due to the H-bond directing capability of the solvent [3].[1]
-
Troubleshooting Guide: "Oiling Out"
The Issue: The compound separates as a liquid oil droplet rather than a solid crystal. This is common in fluorinated biaryls because the melting point is depressed by impurities, dropping below the solvent's boiling point.[1][2]
Rescue Workflow:
Figure 2: Troubleshooting logic for oiling out events.
Specific Fixes:
-
The "Toluene Switch": If EtOAc (BP 77°C) causes oiling, switch to Toluene (BP 110°C) .[1][2][3] The higher boiling point ensures the compound remains in solution at temperatures above its melting point, allowing controlled cooling [4].[1][2]
-
Seeding: Retain a tiny amount of crude solid. When the hot solution cools to just above room temperature, add the "seed." This provides a template for the crystal lattice, bypassing the amorphous oil phase.[1]
Frequently Asked Questions (FAQs)
Q: The crystals are slightly yellow.[1][3] Is this an impurity? A: Yes. Pure 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine should be white or off-white.[1][2][3] Yellow coloration typically indicates oxidized pyridine byproducts or trace Palladium.[1][2][3]
Q: Can I use Dichloromethane (DCM)? A: DCM is a "good" solvent for solubility but a "poor" solvent for crystallization due to its high volatility.[1][2][3] Rapid evaporation of DCM cools the surface too quickly, leading to amorphous powder or crusts rather than defined crystals.[2] Use DCM only for initial extraction, then swap to EtOAc or Toluene.[1][2][3]
Q: My yield is low (<50%). Where is the product? A: The trifluoromethoxy group adds significant lipophilicity.[1] If you used too much Heptane (Protocol A), you may have precipitated everything (including impurities).[1][2][3] If you used too much Ethanol (Protocol B), the product is likely still in the mother liquor.[1][2]
References
-
BenchChem Application Note. Recrystallization Techniques for Polar Fluorinated Molecules. (2025).[1][2][3][4][5][6][7][8] Detailed solvent screening for fluorinated aromatics. [1][2][3]
-
Organic Syntheses. Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine. Org.[1][2][3] Synth. 2023 , 100, 234-253.[1][2][3] Demonstrates Hexane/EtOAc systems for fluorinated pyridines.
-
White Rose Research Online. Influence of Solvent Selection on Crystallizability.[1][2][3] (2024).[1][2][3] Discusses the impact of alcohols on polymorphic selectivity.
-
University of Fribourg. Guide for Crystallization. General principles on solvent layering and temperature control for difficult compounds.
Sources
- 1. 4-Trifluoromethylphenol CAS#: 402-45-9 [m.chemicalbook.com]
- 2. 4-(Trifluoromethoxy)phenylacetonitrile (CAS 49561-96-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. (4-(Trifluoromethoxy)phenyl)urea | C8H7F3N2O2 | CID 2779224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (4-(TRIFLUOROMETHOXY)PHENYL)ACETONE | CAS#:1249274-01-8 | Chemsrc [chemsrc.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Stability of 2-Methoxy Substituents in Acidic Media
Case ID: 2-OMe-Acid-Stab Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
The "2-methoxy" substituent (typically a methyl ether) is chemically robust under most standard acidic hydrolysis conditions (e.g., 1M–6M HCl, H₂SO₄, TFA at reflux). Unlike esters or acetals, ethers do not undergo hydrolysis (reaction with water); they undergo acidic cleavage (dealkylation), which requires both a strong acid and a strong nucleophile (typically I⁻ or Br⁻).[1]
The Bottom Line: If you are using HCl, H₂SO₄, or TFA, your 2-methoxy group is likely stable . If you are using HBr, HI, or Lewis acids (BBr₃), you are at high risk of demethylation (loss of the methyl group).
Part 1: Stability Matrix & Chemical Compatibility
The following matrix defines the stability of a standard aromatic 2-methoxy group (Anisole derivative) versus an aliphatic 2-methoxy group.
| Acidic Reagent | Conditions | Stability of 2-Methoxy | Risk Factor | Mechanism of Failure |
| HCl (Aq.) | 1M - 6M, Reflux | High | Low | Cl⁻ is a poor nucleophile in water; cleavage is very slow. |
| H₂SO₄ (Aq.) | 10% - 50%, Reflux | High | Low | HSO₄⁻ is non-nucleophilic. |
| TFA (Neat) | RT to 60°C | High | Low | TFA is not strong enough to cleave simple ethers. |
| HBr (Aq./HOAc) | Reflux | Unstable | Critical | Br⁻ is a strong nucleophile; causes demethylation. |
| HI (Aq.) | Reflux | Unstable | Critical | I⁻ is an excellent nucleophile; rapid cleavage. |
| BBr₃ / AlCl₃ | DCM, -78°C to RT | Unstable | Critical | Lewis acid complexation forces cleavage. |
Critical Warning (The "MEM" Trap): Do not confuse a simple 2-methoxy group with 2-Methoxyethoxymethyl (MEM) or Methoxymethyl (MOM) ethers. These are acetals, not simple ethers. Acetals are highly labile in dilute acid (e.g., 1M HCl) and will fall off immediately.
Part 2: Diagnostic & Troubleshooting Guide
Issue 1: "My methoxy group disappeared during ester hydrolysis."
Diagnosis: You likely used an acid with a nucleophilic counter-ion (HBr, HI) or subjected the molecule to extreme conditions that forced an SN2 cleavage.[2][3]
The Mechanism of Failure: Ether cleavage is a two-step process:
-
Protonation: The ether oxygen accepts a proton (
). -
Nucleophilic Attack: A halide ion (
) attacks the methyl group.
Why HCl is safe but HBr/HI is not: Chloride (
Figure 1: Mechanism of Acidic Ether Cleavage.[1][2][3][4] Note that without a strong nucleophile (X-), the reaction stops at protonation and reverses, preserving the ether.
Corrective Action:
-
Switch Acid: Use Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl).[5][6][7] The bisulfate anion is non-nucleophilic.
-
Lower Temperature: Ether cleavage has a higher activation energy than ester hydrolysis. reducing temp from reflux to 60°C may preserve the ether while hydrolyzing the ester.
Issue 2: "My ester hydrolysis is extremely slow." (The Ortho-Effect)
Diagnosis: If your target is Methyl 2-methoxybenzoate , the reaction is sluggish not because the methoxy is unstable, but because it is sterically hindering the reaction site.
Technical Insight:
-
Steric Blockade: The 2-methoxy group (ortho position) physically blocks the approach of water molecules to the carbonyl carbon.
-
Electronic Shielding: The oxygen lone pairs can donate electron density into the ring, making the carbonyl carbon less electrophilic (less "hungry" for water).
Corrective Action:
-
Protocol: Switch to Protocol A (High-Pressure/High-Temp) or use a co-solvent like Dioxane to increase solubility and reaction temperature.
-
Alternative: Use base-catalyzed hydrolysis (saponification) with "naked" hydroxide conditions (KOH in DMSO/Water), which is often less sensitive to steric bulk than acid hydrolysis.
Part 3: Validated Experimental Protocols
Protocol A: Selective Hydrolysis of Esters in Presence of 2-Methoxy
Objective: Hydrolyze a carboxylic ester without cleaving the 2-methoxy ether.
-
Reagents: 6M HCl (aqueous) or 30% H₂SO₄.
-
Solvent: 1,4-Dioxane or THF (to ensure solubility).
-
Procedure:
-
Dissolve substrate (1.0 eq) in 1,4-Dioxane (5 mL/mmol).
-
Add 6M HCl (10 eq).
-
Heat to 60°C - 80°C . Do not exceed 100°C unless necessary.
-
Monitor by TLC/LCMS every 2 hours.
-
-
Workup:
-
Dilute with water.
-
Extract with Ethyl Acetate.
-
Note: The methoxy group will remain intact.
-
Protocol B: Intentional Demethylation (Cleavage)
Objective: Remove the 2-methoxy group to yield a phenol/alcohol.
-
Reagents: 48% HBr (aqueous) or 57% HI.
-
Solvent: Glacial Acetic Acid (optional co-solvent).
-
Procedure:
-
Dissolve substrate in HBr (10-20 eq).
-
Reflux (100°C - 120°C) for 4–12 hours.
-
-
Workup:
-
Neutralize carefully with NaHCO₃.
-
Extract product.
-
Part 4: Decision Support Visualization
Use this flowchart to determine the safety of your reaction conditions.
Figure 2: Stability Decision Tree for 2-Methoxy Substituents.
FAQs: Frequently Asked Questions
Q: Can I use Trifluoroacetic Acid (TFA) to remove a Boc group if I have a 2-methoxy group? A: Yes. TFA is widely used for Boc deprotection and will not cleave a standard aromatic or aliphatic methyl ether at room temperature.
Q: I am seeing a small amount of demethylation with HCl. Why? A: If you are refluxing 6M HCl for >24 hours, trace cleavage can occur, especially if the aromatic ring is electron-rich.
-
Fix: Reduce the temperature and use a co-solvent (THF) to increase the effective concentration of the ester in the aqueous phase, speeding up the desired hydrolysis so you can stop the reaction sooner.
Q: Does the position of the methoxy group (2- vs 3- vs 4-) matter for stability? A: Chemically, the stability against cleavage is similar. However, 2-methoxy (ortho) groups exert a "Steric Ortho Effect" that can slow down reactions at neighboring functional groups (like esters), requiring longer reaction times, which indirectly increases the risk of side reactions.
References
-
Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Confirming stability of methyl ethers to dilute acids and base).
-
Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press. (Mechanism of ether cleavage via SN1/SN2 pathways).[2][3]
-
Bender, M. L., & Thomas, R. J. (1961). The Concurrent Alkaline Hydrolysis and Isotopic Oxygen Exchange of a Series of para-Substituted Methyl Benzoates. Journal of the American Chemical Society.
-
Lirias (KU Leuven). (2021). Efficient demethylation of aromatic methyl ethers with HCl in water.
Sources
Removing palladium impurities from 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine
Welcome to the advanced troubleshooting and remediation center. This guide is engineered for process chemists and drug development professionals dealing with the purification of 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine . Synthesizing this biaryl scaffold via Suzuki-Miyaura cross-coupling inherently leaves behind heavy metal impurities. Due to the specific electronic properties of this molecule, standard purification techniques often fail, requiring targeted scavenging strategies.
The Chemical Challenge & Regulatory Baselines
The target molecule, 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine, contains a pyridine ring whose nitrogen atom acts as a potent σ-donor Lewis base. Palladium (specifically Pd(II), a d⁸ transition metal) strongly prefers square planar coordination complexes with nitrogenous ligands. Because your product actively chelates the palladium catalyst, it acts as a thermodynamic sink, dragging metal impurities through standard crystallizations and silica plugs.
Before implementing a remediation protocol, you must define your target limits. The strictly regulate elemental impurities based on the drug's route of administration[1].
Table 1: ICH Q3D(R2) Permitted Daily Exposure (PDE) Limits for Palladium [1][2][3]
| Route of Administration | Permitted Daily Exposure (PDE) | Target Concentration Limit (Assuming 10g daily dose) |
| Oral | 100 µ g/day | ≤ 10 ppm |
| Parenteral | 10 µ g/day | ≤ 1 ppm |
| Inhalation | 1 µ g/day | ≤ 0.1 ppm |
Diagnostic & Remediation Workflow
To systematically reduce palladium without sacrificing product yield, we recommend a two-tiered approach: a bulk liquid-liquid extraction followed by a solid-supported polishing step.
Fig 1. Strategic workflow for palladium remediation in pyridine-containing biaryl synthesis.
Troubleshooting & FAQs (The "Why" and "How")
Q1: Why does standard recrystallization fail to purge palladium from 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine? A1: The challenge is fundamentally thermodynamic. Standard crystallization relies on differential solubility, but because the pyridine nitrogen forms a stable coordination complex with Pd(II), the metal is chemically tethered to your product[4]. Crystallization merely co-precipitates the Pd-API complex. To break this bond, you must introduce a scavenger with a higher thermodynamic affinity for Palladium than the pyridine ring.
Q2: Which functionalized scavengers are most effective for this specific scaffold? A2: Based on Pearson's Hard-Soft Acid-Base (HSAB) theory, Palladium is a "soft" acid. Therefore, "soft" bases like sulfur-containing ligands are highly effective at outcompeting the borderline/hard pyridine nitrogen.
-
SiliaMetS® Thiol (Silica-supported): Highly effective due to the non-swelling nature of the silica matrix. It allows for rapid kinetics, easy filtration, and prevents the API from being trapped in polymer pores[5][6].
-
MP-TMT (Macroporous Polystyrene-bound Trimercaptotriazine): Exhibits superior selectivity for Pd over the organic product. In competitive screens, MP-TMT often leaves >95% of the biaryl product in solution while extracting >90% of the Pd[4].
Q3: We are operating at a large scale (>1 kg). Solid-supported scavengers are too expensive for bulk removal. What is the alternative? A3: For scale-up, liquid-liquid extraction using aqueous sodium bisulfite (NaHSO₃) is the industry-standard first-line defense. Heating the crude organic mixture with 20% aqueous NaHSO₃ at 60 °C reduces Pd(II) to Pd(0) or forms highly water-soluble Pd-bisulfite complexes, partitioning the metal into the aqueous phase[7]. This bulk digestion can reduce Pd levels from >8000 ppm to <100 ppm before a final, cost-effective polishing step with a silica scavenger[8].
Validated Experimental Protocols
Protocol A: First-Pass Aqueous Bisulfite Extraction (Scale-Up Friendly)
Causality: Heat and bisulfite act synergistically to overcome the activation energy of the Pd-pyridine bond dissociation, reducing the metal and pulling it into the aqueous layer[7][8].
-
Dissolution: Dissolve the crude 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine in a water-immiscible solvent (e.g., 2-MeTHF or Toluene) at a concentration of ~10 volumes.
-
Reagent Addition: Add an equal volume of 20% w/w aqueous Sodium Bisulfite (NaHSO₃) solution[8].
-
Thermal Digestion: Heat the biphasic mixture to 60 °C under vigorous stirring for 2 to 3 hours. Critical Step: Room temperature washing is ineffective; thermal energy is required to break the chelation.
-
Hot Phase Separation: Stop stirring and allow the phases to separate while maintaining the temperature at 60 °C. Self-Validating Check: Separating hot prevents the biaryl product from crashing out and trapping Pd inclusions within the crystal lattice[8].
-
Aqueous Drain: Drain the heavy aqueous layer (containing the Pd-bisulfite complexes).
-
Washing: Wash the organic layer once with warm water to remove residual inorganic salts, then concentrate.
Protocol B: Polishing with SiliaMetS® Thiol (Batch Mode)
Causality: Silica-bound thiols covalently trap trace Pd, driving the equilibrium entirely away from the API without swelling-induced product loss[5][9].
-
Preparation: Dissolve the organic product in a polar aprotic solvent (e.g., EtOAc, THF, or DMF) to ensure full solubility of the API[9].
-
Scavenger Loading: Add 4 to 8 molar equivalents of SiliaMetS® Thiol relative to the estimated residual Palladium concentration[6].
-
Incubation: Stir the suspension at 50 °C for 4 to 16 hours. Note: Extended contact time compensates for lower temperatures if your specific derivative is thermolabile[9].
-
Filtration: Filter the mixture through a pad of Celite or a 0.45 µm PTFE filter to remove the silica-bound Pd.
-
Recovery: Wash the filter cake with 2 volumes of the reaction solvent to ensure >95% mass recovery of the biaryl product.
-
Validation: Submit a concentrated aliquot for to confirm Pd levels meet the ICH Q3D target[3].
Quantitative Scavenger Performance
The following table summarizes the expected performance of various remediation strategies when applied to pyridine-containing biaryl scaffolds synthesized via Suzuki coupling[4][8][10].
Table 2: Comparative Scavenger Performance Data
| Remediation Strategy | Matrix / Support | Active Functional Group | Expected Residual Pd (ppm) | Product Recovery |
| End of Reaction (Control) | None | None | ~1500 - 8000 | N/A |
| Aqueous Digestion | Liquid-Liquid | Sodium Bisulfite (NaHSO₃) | < 100 | > 90% |
| SiliaMetS® Thiol | Silica Gel | Alkyl Thiol (-SH) | < 10 | > 94% |
| MP-TMT | Macroporous Polystyrene | Trimercaptotriazine | < 20 | > 95% |
References
-
"ICH Q3D(R2) Guideline for Elemental Impurities", International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]
-
"Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry", Organic Process Research & Development (ACS).[Link]
-
"Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique", ResearchGate. [Link]
-
"SiliaMetS® Metal Scavengers: an Efficient Tool to Remove Palladium", Technology Networks. [Link]
-
"USP <232>/<233> and ICH Q3D Elemental Impurities Analysis", Agilent Technologies.[Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 3. agilent.com [agilent.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. velocityscientific.com.au [velocityscientific.com.au]
- 7. researchgate.net [researchgate.net]
- 8. WO2014093566A1 - An improved process for the removal of palladium from 4-amino-3-halo-5-fluoro-6-(aryl) pyridine-2-carboxylates and 4-amino-3-halo-6-(aryl)pyridine-2-carboxylates - Google Patents [patents.google.com]
- 9. verdeanalitica.com.br [verdeanalitica.com.br]
- 10. catsci.com [catsci.com]
Validation & Comparative
1H NMR Spectral Interpretation of 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine: A Comparative Guide to High-Field vs. Benchtop NMR
Executive Summary
In modern pharmaceutical development, fluorinated biaryl compounds like 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine (CAS: 1261831-77-9) [1] serve as critical structural motifs for modulating lipophilicity and metabolic stability. As drug development pipelines accelerate, analytical chemists must frequently choose between the high-resolution power of traditional high-field NMR (e.g., 600 MHz) and the rapid, decentralized accessibility of benchtop NMR (e.g., 80 MHz) [2].
This guide objectively compares the performance of both platforms for the structural verification of this specific API intermediate. By dissecting the causality behind its spectral features and providing self-validating experimental protocols, this document serves as an authoritative resource for researchers optimizing their QA/QC and structural elucidation workflows.
Mechanistic Spectral Interpretation & Causality
To accurately interpret the
-
The Methoxy Shielding Effect (+M): The -OCH
group at the C2 position donates electron density into the pyridine ring via resonance. This significantly shields the ortho proton (H3), pushing its resonance upfield to approximately 6.82 ppm . -
The Pyridine Nitrogen Deshielding (-I): The electronegative nitrogen atom inductively withdraws electron density. The proton at the C6 position (H6), being alpha to the nitrogen and meta to the biaryl linkage, experiences extreme deshielding, shifting downfield to 8.38 ppm .
-
The Trifluoromethoxy Influence: The -OCF
group exerts a strong inductive electron-withdrawing effect but a weak resonance donating effect. This creates a classic AA'BB' spin system for the para-substituted phenyl ring, resulting in two distinct doublets around 7.30 ppm and 7.52 ppm [3].
Comparative Performance: High-Field vs. Benchtop NMR
When comparing a 600 MHz spectrometer to an 80 MHz benchtop system, the primary differentiator is spectral dispersion (resolution of
Table 1: Comparative H NMR Data (CDCl , 298 K)
| Proton Assignment | Integration | Multiplicity & Coupling ( | High-Field (600 MHz) Shift | Benchtop (80 MHz) Observation |
| -OCH | 3H | Singlet (s) | 3.95 ppm | 3.95 ppm (Clear Singlet) |
| Pyridine H3 | 1H | Doublet (d), | 6.82 ppm | 6.8 ppm (Resolved Doublet) |
| Phenyl H3', H5' | 2H | Doublet (d), | 7.30 ppm | ~7.2 - 7.9 ppm (Complex Multiplet) |
| Phenyl H2', H6' | 2H | Doublet (d), | 7.52 ppm | ~7.2 - 7.9 ppm (Complex Multiplet) |
| Pyridine H4 | 1H | Doublet of doublets (dd) | 7.78 ppm | ~7.2 - 7.9 ppm (Complex Multiplet)* |
| Pyridine H6 | 1H | Doublet (d), | 8.38 ppm | 8.4 ppm (Resolved Doublet) |
*At 80 MHz, the phenyl AA'BB' system and the pyridine H4 proton collapse into a heavily overlapping multiplet. While individual coupling constants cannot be extracted, the total integration of this region (5H) remains a highly reliable metric for identity confirmation.
Experimental Workflows & Self-Validating Protocols
To ensure data integrity, every NMR experiment must function as a self-validating system. The following protocols guarantee reproducibility across both instrument classes.
Protocol 1: High-Fidelity Sample Preparation
Causality: Chloroform-d (CDCl
-
Weigh exactly 15.0 mg of 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine.
-
Dissolve the API in 0.6 mL of CDCl
containing 0.03% v/v TMS. -
Vortex for 30 seconds to ensure complete homogenization.
-
Transfer 0.5 mL of the solution to a standard 5 mm NMR tube (for 600 MHz) or a compatible benchtop sample tube.
Protocol 2: Acquisition & Self-Validation Parameters
Causality: A common pitfall in quantitative NMR is incomplete longitudinal relaxation, which skews integration ratios. By setting the relaxation delay (D1) to 10 seconds, we ensure all protons—even those lacking nearby dipole-dipole relaxation pathways—return to thermal equilibrium before the next pulse.
-
Pulse Sequence: Standard 1D proton (zg30).
-
Number of Scans (NS): 16 (600 MHz) / 64 (80 MHz to compensate for lower sensitivity).
-
Relaxation Delay (D1): 10.0 seconds.
-
Self-Validation Check: Post-acquisition, calibrate the TMS peak to 0.00 ppm. Set the integration of the methoxy singlet strictly to 3.00 . The protocol is validated if the sum of all aromatic integrals equals 7.00 ± 0.05 . Any deviation >5% indicates incomplete relaxation, baseline distortion, or co-eluting impurities [2].
Standardized 1H NMR Acquisition and Self-Validating Processing Workflow for Biaryl APIs.
Orthogonal Validation via 19F NMR
Relying solely on
-
Observation: The -OCF
group appears as a sharp, intense singlet at approximately -58.0 ppm in F NMR. -
Utility: Since pharmaceutical excipients and common solvents lack fluorine, this signal acts as an unambiguous biomarker for the API, making it exceptionally useful for complex mixture analysis or crude reaction monitoring without the need for complex solvent suppression techniques [2].
Instrument Selection Decision Matrix
Choosing the right instrument optimizes both capital expenditure and analytical turnaround time. High-field NMR is mandatory for de novo structural elucidation of unknown impurities, whereas benchtop NMR excels at rapid, routine identity verification.
Decision matrix for selecting appropriate NMR instrumentation in pharmaceutical analysis.
References
- CymitQuimica. 2-Methoxy-5-(4-(trifluoromethoxy)phenyl)pyridine (CAS: 1261831-77-9).
- National Institutes of Health (PubMed). Analysis of complex mixtures with benchtop nuclear magnetic resonance: Solvent suppression with T2 and diffusion filters.
- STM Journals. Synthesis, Characterization And Evaluation Of Pyridine Derivatives.
- Bentham Science Publishers. 19F-NMR in Target-based Drug Discovery.
13C NMR Peak Assignments for Trifluoromethoxy Substituted Pyridines
A Comparative Technical Guide for Structural Elucidation
Executive Summary: The Fluorine Fingerprint
In medicinal chemistry, the trifluoromethoxy group (–OCF
This guide provides a definitive framework for assigning
Mechanism of Action: Electronic & Magnetic Perturbations
To accurately assign peaks, one must understand how the –OCF
The Oxygen Spacer Effect
The critical structural difference between –CF
-
Inductive vs. Resonance:
-
–CF
: Purely electron-withdrawing (strong effect). Deactivates the ring and deshields the ipso carbon via induction, but shields ortho/para carbons via -polarization. -
–OCF
: Dual nature. The oxygen atom donates electron density via resonance ( ), while the CF moiety pulls density inductively ( ). The net effect on the ring is electron-withdrawing, but the ipso carbon is significantly deshielded (shifted downfield) due to the direct attachment to oxygen.
-
-
Coupling Transmission (
-coupling):-
–CF
: Direct C–C bond allows strong (~32 Hz) to the ipso carbon and observable (~5 Hz) to ortho carbons. -
–OCF
: The ether oxygen acts as a "coupling damper." The within the substituent is large (~255 Hz), but coupling to the ring carbons is attenuated. The ipso carbon is 3 bonds away ( ), often resulting in a barely resolved multiplet or broad singlet.
-
Comparative Coupling Constants
The following table contrasts the diagnostic coupling constants for OCF
| Parameter | Trifluoromethoxy (–OCF | Trifluoromethyl (–CF | Diagnostic Note |
| Substituent Carbon ( | 119 – 122 ppm | 122 – 125 ppm | OCF |
| 255 – 260 Hz | 270 – 275 Hz | Primary Differentiator. | |
| Ring Ipso Carbon | OCF | ||
| Ring Ortho Carbon | OCF |
Comparative Analysis: Isomeric Assignments
The chemical shifts of the pyridine ring carbons are determined by the superposition of the pyridine nitrogen's effect and the OCF
Base Pyridine Shifts (in CDCl
-
C2/C6 (
): 149.9 ppm -
C3/C5 (
): 123.8 ppm -
C4 (
): 135.9 ppm
OCF
-
Ipso: +27 to +29 ppm (Deshielding)
-
Ortho: -6 to -8 ppm (Shielding)
-
Meta: +1 ppm (Negligible)
-
Para: -6 to -8 ppm (Shielding)
2-(Trifluoromethoxy)pyridine
-
Structure: OCF
at the most electron-deficient position ( ). -
Key Diagnostic: The C2 carbon is deshielded by both the ring nitrogen and the oxygen.
-
Predicted Data:
| Carbon | Assignment | Predicted | Multiplicity | Coupling ( |
| OCF | Substituent | 120.5 | Quartet | ~258 Hz |
| C2 | Ipso | 161.0 | Broad Singlet | |
| C3 | Ortho | 116.5 | Singlet | - |
| C4 | Meta | 138.0 | Singlet | - |
| C5 | Para | 117.0 | Singlet | - |
| C6 | Ortho' | 148.5 | Singlet | - |
3-(Trifluoromethoxy)pyridine
-
Structure: OCF
at the position (least electron-deficient). -
Key Diagnostic: Asymmetry is maximized. C2 and C4 are both ortho to the OCF
but chemically distinct due to the nitrogen. -
Predicted Data:
| Carbon | Assignment | Predicted | Multiplicity | Coupling ( |
| OCF | Substituent | 120.8 | Quartet | ~258 Hz |
| C3 | Ipso | 146.0 | Broad Singlet | |
| C2 | Ortho | 142.0 | Singlet | - |
| C4 | Ortho | 128.0 | Singlet | - |
| C5 | Meta | 124.5 | Singlet | - |
| C6 | Para | 144.0 | Singlet | - |
4-(Trifluoromethoxy)pyridine
-
Structure: Symmetric substitution at the
position. -
Key Diagnostic: Simplified spectrum due to symmetry (only 4 unique carbon signals).
-
Predicted Data:
| Carbon | Assignment | Predicted | Multiplicity | Coupling ( |
| OCF | Substituent | 120.4 | Quartet | ~258 Hz |
| C4 | Ipso | 156.5 | Broad Singlet | |
| C3/C5 | Ortho | 114.5 | Singlet | - |
| C2/C6 | Meta | 151.0 | Singlet | - |
Visualization: Assignment Logic & Workflow
Coupling Pathway Diagram
This diagram illustrates why the ring carbons in OCF
Caption: The oxygen atom increases the bond distance between Fluorine and the Ring, effectively "damping" the scalar coupling to the aromatic system.
Structural Verification Workflow
A logical flowchart for confirming the presence of OCF
Caption: Step-by-step logic to distinguish Trifluoromethoxy from Trifluoromethyl groups based on coupling magnitude.
Experimental Protocols
To ensure the detection of these specific signals, standard proton parameters must be modified.[3]
Acquisition Parameters
-
Pulse Sequence: zgpg30 (Power-gated decoupling) is standard, but zgig (Inverse gated) is preferred for quantitative integration if needed (though time-consuming).
-
Spectral Width: Set to -10 to 220 ppm . The OCF
quartet is in the crowded aromatic region, while the ipso carbon is downfield. -
Relaxation Delay (D1):
-
The OCF
carbon and the ipso carbon are quaternary (no attached protons). They lack Nuclear Overhauser Effect (NOE) enhancement and have long T1 relaxation times. -
Recommendation: Set D1
3.0 seconds (standard is often 1.0s). For quantitative work, D1 should be > 10s.
-
-
Number of Scans (NS): The OCF
signal is split into 4 lines (1:3:3:1 intensity).[1][4] The outer lines are only 1/8th the intensity of a singlet.-
Recommendation: Increase NS by a factor of 4x compared to a standard non-fluorinated sample (e.g., 1024 scans minimum for < 10 mg sample).
-
Processing
-
Exponential Multiplication (LB): Apply a Line Broadening of 1.0 - 2.0 Hz . This improves the Signal-to-Noise ratio (S/N) for the quaternary carbons, helping the small outer wings of the OCF
quartet emerge from the baseline.
References
-
Doddrell, D., et al. (1976).
C Nuclear Magnetic Resonance Studies of Some Fluorinated and Trifluoromethylated Aromatic Compounds. Journal of the Chemical Society, Perkin Transactions 2. Link -
Emsley, J. W., & Phillips, L. (1971). Fluorine Chemical Shifts and Coupling Constants.[3][5][6][7][8] Progress in Nuclear Magnetic Resonance Spectroscopy. Link
-
Sigma-Aldrich. (2023). Product Specification: 3-(Trifluoromethoxy)pyridine.Link
-
BenchChem. (2025). Spectroscopic Profile of Fluorinated Pyridines.Link
-
Reichert, S., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. SciSpace. Link
Sources
Analytical Mastery: A Comparative Guide to the Mass Spectrometric Profiling of 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine
By: Senior Application Scientist
As drug discovery pipelines increasingly rely on highly fluorinated biaryl scaffolds to enhance metabolic stability and lipophilicity, the analytical burden of accurately characterizing these molecules intensifies. 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine (Formula: C₁₃H₁₀F₃NO₂, Monoisotopic Mass: 269.0664 Da) represents a quintessential structural motif in modern medicinal chemistry.
For analytical scientists, understanding the gas-phase dissociation mechanics of this compound is critical for developing robust pharmacokinetic (PK) assays and identifying downstream metabolites. This guide objectively compares the performance of three dominant mass spectrometry (MS) platforms—ESI-QqQ-MS/MS, LC-HRMS-QTOF, and GC-EI-MS—providing field-proven protocols and mechanistic insights.
Mechanistic Fragmentation Profiling: The Causality of Dissociation
Before selecting an analytical platform, one must understand the intrinsic gas-phase reactivity of the molecule. Under positive electrospray ionization (+ESI), protonation preferentially occurs at the basic pyridine nitrogen, yielding a stable [M+H]⁺ precursor at m/z 270.07.
-
The Methoxy Pyridine Cleavage (Low Collision Energy): The 2-methoxypyridine moiety is highly susceptible to inductive cleavage. At low collision energies (15–25 eV), we observe the facile elimination of a methyl radical (-15 Da) to generate a highly stabilized distonic radical cation or oxenium ion at m/z 255.05 [1]. Alternatively, a rearrangement can lead to the neutral loss of formaldehyde (CH₂O, -30 Da), yielding an even-electron fragment at m/z 240.06. These low-energy transitions are highly reproducible, making them the primary choice for targeted MRM quantitation.
-
The Trifluoromethoxy Cleavage (High Collision Energy): The -OCF₃ group is fiercely electron-withdrawing and requires higher collision-induced dissociation (CID) energies (30–45 eV) to fracture. The hallmark of trifluoromethoxy-arene fragmentation is the neutral loss of carbonyl fluoride (CF₂O, -66 Da), which results in a fluorophenol-type fragment at m/z 204.06 [2]. This specific neutral loss is a critical diagnostic marker for confirming the integrity of the trifluoromethoxy appendage during structural characterization and metabolite identification [3].
Platform Performance Comparison
To objectively evaluate how different MS platforms handle this fluorinated biaryl, we must compare their operational strengths. The table below summarizes the comparative metrics of the three leading alternatives.
| Analytical Platform | Ionization Method | Primary Application | Key Diagnostic Ions | Mass Accuracy | Relative Sensitivity |
| ESI-QqQ-MS/MS | +ESI (Soft) | High-Throughput PK Quantitation | m/z 270 → 255, 240 | Nominal (Unit) | Highest (< 1 ng/mL) |
| LC-HRMS-QTOF | +ESI (Soft) | Metabolite ID & Untargeted Screening | m/z 270.0742, 204.0631 | High (< 5 ppm) | High (~5 ng/mL) |
| GC-EI-MS | EI (Hard, 70 eV) | Isomer Differentiation & Structural Confirmation | m/z 269 [M]⁺•, 254, 200 | Nominal (Unit) | Moderate (~10 ng/mL) |
Note: HRMS is indispensable for the non-targeted detection of polyfluoroalkyl substances, as it easily resolves isobaric interferences that plague nominal mass instruments[4].
Self-Validating Experimental Protocols
To ensure absolute trustworthiness, the following methodologies are designed as self-validating systems, incorporating intrinsic quality control checks to rule out false positives or instrumental drift.
Protocol A: LC-ESI-QqQ-MS/MS (Targeted Quantitation)
Causality: The Triple Quadrupole (QqQ) is chosen for its superior linear dynamic range and sensitivity in multiple reaction monitoring (MRM) mode, which is essential for defining pharmacokinetic profiles.
-
Sample Preparation: Perform protein precipitation using 3 volumes of ice-cold acetonitrile containing an isotopically labeled internal standard (IS). Causality: Acetonitrile ensures complete precipitation of plasma proteins while maintaining the solubility of the highly lipophilic fluorinated biaryl.
-
Chromatography: Use a sub-2 µm C18 column (50 x 2.1 mm, 1.7 µm). Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Run a ballistic gradient from 5% to 95% B over 3 minutes.
-
MS/MS Optimization: Set Source Temp to 400°C and Capillary Voltage to 3.5 kV.
-
Quantifier Transition: 270.1 → 255.1 (CE: 20 eV).
-
Qualifier Transition: 270.1 → 204.1 (CE: 35 eV).
-
-
Self-Validation (System Suitability & Carryover): Before sample acquisition, inject the Lower Limit of Quantification (LLOQ) standard 6 consecutive times; the peak area RSD must be <5%. Immediately following the Upper Limit of Quantification (ULOQ) injection, run a double-blank (matrix without analyte or IS). The signal in the blank must be <20% of the LLOQ signal to validate zero carryover.
Protocol B: GC-EI-MS (Orthogonal Structural Elucidation)
Causality: Electron Ionization (70 eV) provides highly reproducible, library-searchable fragmentation patterns independent of the sample matrix, crucial for confirming the exact isomer structure of methoxypyridines [5].
-
Derivatization Assessment: Due to the absence of active protons (no -OH, -NH, or -COOH), 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine is inherently volatile and thermally stable. No derivatization is required.
-
GC Conditions: Utilize a DB-5MS column (30 m x 0.25 mm x 0.25 µm). Set Carrier Gas (Helium) at 1.0 mL/min. Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min).
-
EI-MS Parameters: Ion Source Temp: 230°C. Electron Energy: 70 eV. Scan Range: m/z 50–350.
-
Self-Validation (Mass Calibration & Resolution): Prior to the run, perform an autotune using Perfluorotributylamine (PFTBA). The system must validate the exact m/z assignments (69.0, 219.0, 502.0) and isotopic ratios. If the m/z 69 base peak width at half maximum (FWHM) exceeds 0.6 Da, the quadrupole must be cleaned before proceeding.
Fragmentation & Platform Selection Workflow
The logical relationship between the molecule's structural features, its gas-phase fragmentation behavior, and the optimal analytical platform is visualized below.
Caption: MS/MS Fragmentation Pathway and Platform Selection Workflow (Max Width: 760px).
References
-
DEVELOPMENT OF MASS SPECTROMETRIC METHODS FOR FAST IDENTIFICATION OF MUTAGENIC DRUG IMPURITIES AND A GAS- PHASE REACTIVITY STUDY - Purdue University Graduate School[Link]
-
Metabolism, Pharmacokinetics, and Excretion of the Substance P Receptor Antagonist CP-122721 in Humans: Structural Characterization of the Novel Major Circulating Metabolite 5-Trifluoromethoxy Salicylic Acid - DOI[Link]
-
High-Resolution Mass Spectrometry Non-Targeted Detection of Per- and Polyfluoroalkyl Substances in Roe Deer (Capreolus capreolus) - PMC [Link]
-
Tandem mass spectrometric analysis of TPPU metabolites eluted in... - ResearchGate [Link]
Sources
- 1. hammer.purdue.edu [hammer.purdue.edu]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. researchgate.net [researchgate.net]
- 4. High-Resolution Mass Spectrometry Non-Targeted Detection of Per- and Polyfluoroalkyl Substances in Roe Deer (Capreolus capreolus) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
HPLC Method Development for Purity Analysis of Fluorinated Biaryls: A Comparative Guide
As a Senior Application Scientist, I frequently encounter the unique analytical challenges posed by halogenated pharmaceuticals. Fluorinated biaryls have become a cornerstone in modern medicinal chemistry, materials science, and agrochemicals. The introduction of fluorine modulates a molecule's pKa, increases lipophilicity, and enhances metabolic stability by blocking cytochrome P450 oxidation sites[1].
However, this chemical advantage translates into a chromatographic nightmare during purity analysis. Synthesizing fluorinated biaryls inevitably generates closely related positional isomers (e.g., 2-fluoro vs. 3-fluoro biaryls), poly-fluorinated byproducts, and des-fluoro impurities. Because these impurities possess nearly identical molecular weights and hydrophobicities as the Active Pharmaceutical Ingredient (API), traditional reversed-phase HPLC methods often fail to resolve them.
This guide objectively compares stationary phase alternatives and provides a self-validating, step-by-step method development protocol tailored for fluorinated biaryls.
Stationary Phase Selection: The Causality of Retention
The default reflex in most analytical laboratories is to reach for a C18 column. While C18 is highly versatile, it relies almost exclusively on dispersive (hydrophobic) interactions. When attempting to separate a 2-fluoro biaryl from a 3-fluoro biaryl, the difference in hydrophobicity is negligible, leading to co-elution.
To achieve baseline resolution, we must exploit the subtle electronic and steric differences of the fluorine atom by selecting a stationary phase capable of multimodal interactions[2].
-
C18 (Alkyl Phase): Dominant hydrophobic interactions. Fails to recognize the dipole moment or planar geometry of fluorinated biaryls.
-
Biphenyl Phase: Offers strong
interactions. Excellent for separating aromatic compounds, but lacks the specific electronegative interactions required to strongly differentiate fluorine positional isomers. -
PFP (Pentafluorophenyl) Phase: The gold standard for fluorinated compounds. The highly electronegative fluorine atoms on the PFP ring create an electron-deficient aromatic system (acting as a Lewis acid) that engages in strong
interactions with electron-rich analytes. Furthermore, PFP phases provide enhanced dipole-dipole, charge transfer, and shape-recognition interactions compared to traditional alkyl phases[3].
Fig 1. Multimodal retention mechanisms of the PFP stationary phase.
The Mechanistic "Why": Steric Recognition of Positional Isomers
Consider the critical pair of a 2-fluoro biaryl (API) and a 3-fluoro biaryl (Impurity A).
In the 2-fluoro isomer, the fluorine atom is ortho to the biaryl linkage. The steric bulk of the fluorine clashes with the protons on the adjacent ring, forcing the two aromatic rings to twist out of planarity. This non-planar conformation reduces the surface area available for
Quantitative Data: Stationary Phase Comparison
To objectively demonstrate this causality, we performed a mock screening experiment comparing C18, Biphenyl, and PFP columns.
Experimental Conditions:
-
Columns: 150 x 4.6 mm, 3 µm particle size (C18, Biphenyl, PFP).
-
Mobile Phase: Isocratic 40% Water (0.1% Formic Acid) / 60% Methanol (0.1% Formic Acid).
-
Flow Rate: 1.0 mL/min.
-
Analytes: Des-fluoro impurity (Imp B), 2-fluoro API, 3-fluoro positional isomer (Imp A).
Table 1: Chromatographic Performance Comparison
| Stationary Phase | Selectivity ( | Resolution ( | |||
| C18 | 7.90 | 8.45 | 8.52 | 1.01 | 0.4 (Co-elution) |
| Biphenyl | 8.20 | 9.10 | 9.45 | 1.05 | 1.8 (Marginal) |
| PFP | 8.50 | 10.25 | 11.40 | 1.12 | 4.2 (Baseline) |
Data Interpretation: The des-fluoro impurity (Imp B) elutes first across all columns due to lower lipophilicity. However, only the PFP column provides the necessary shape selectivity and dipole interactions to pull the 3-fluoro isomer (Imp A) away from the 2-fluoro API.
Method Development Workflow & Protocol
Screening columns with diverse selectivity early in the method development process drastically reduces downstream optimization time[2]. To ensure trustworthiness, every analytical method must be a self-validating system.
Fig 2. Logical workflow for fluorinated biaryl HPLC method development.
Step-by-Step Protocol: Self-Validating Purity Analysis
Step 1: System Suitability & Void Volume Determination
-
Inject a 10 µg/mL solution of Uracil (an unretained marker in reversed-phase).
-
Record the dead time (
). This validates that the system plumbing is optimal and establishes the baseline for calculating the retention factor ( ).
Step 2: Stationary Phase Screening
-
Prepare a resolution mixture containing the API spiked with 1% of all known synthetic impurities (des-fluoro, poly-fluoro, and positional isomers).
-
Run a broad screening gradient (5% to 95% Organic over 20 minutes) on C18, Biphenyl, and PFP columns.
-
Causality Check: Evaluate the elution order. If positional isomers co-elute on C18, immediately transition optimization efforts to the PFP column.
Step 3: Organic Modifier Selection (The Methanol Advantage)
-
On the PFP column, compare a gradient using Acetonitrile (MeCN) versus Methanol (MeOH).
-
Expert Insight: Acetonitrile contains a carbon-nitrogen triple bond with its own
electrons. These electrons can compete with your analytes for the interaction sites on the PFP stationary phase, effectively masking the column's unique selectivity. Methanol, a protic solvent lacking electrons, allows the PFP column's dipole and mechanisms to fully engage with the fluorinated biaryls. Always prioritize MeOH for PFP optimization.
Step 4: Buffer and pH Control
-
Fluorinated biaryls often contain ionizable groups (e.g., carboxylic acids or amines). Adjust the aqueous phase pH to be at least 2 units away from the analyte's pKa to ensure it is fully ionized or fully neutral.
-
Note on PFP Columns: Ion-exchange properties on PFP phases can emanate from surface silanols, which are highly accessible due to the electron-withdrawing nature of the PFP ligand[3]. Using a buffered mobile phase (e.g., 10 mM Ammonium Formate, pH 3.0) suppresses unwanted secondary silanol interactions that cause peak tailing.
Step 5: Mass Balance & Validation
-
Inject a blank (diluent only) to ensure no system peaks interfere with the impurity retention times.
-
Perform a spiked recovery test. Spike the API at 100% concentration with 0.1% of the critical impurities. Verify that the Signal-to-Noise (S/N) ratio for the 0.1% impurities is
10, confirming the method's sensitivity and ensuring impurities are not hiding in the tail of the main peak.
Conclusion
Developing a robust purity method for fluorinated biaryls requires moving beyond the traditional C18 mindset. By understanding the causality of retention—specifically how steric hindrance affects planarity and how fluorine's electronegativity drives dipole interactions—analysts can rationally select a Pentafluorophenyl (PFP) stationary phase. Paired with Methanol as the organic modifier, the PFP phase provides a highly orthogonal, self-validating system capable of separating the most stubborn positional isomers.
References
- Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)
- Source: LCGC North America (Chromatography Online)
- Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases Source: Waters Corporation URL
Sources
Comparing lipophilicity (LogP) of OCF3 vs OMe substituted pyridines
Title: Modulating Pyridine Lipophilicity: A Comparative Guide to -OCF3 vs. -OMe Substitutions
Introduction: The Strategic Role of Lipophilicity in Drug Design In medicinal chemistry, the pyridine ring is a ubiquitous bioisostere for benzene, offering improved aqueous solubility and favorable hydrogen-bonding interactions. However, tuning the physicochemical properties of a pyridine-containing lead compound—specifically its lipophilicity (LogP) and metabolic stability—requires precise substituent selection. Two common oxygen-linked substituents, the methoxy (-OMe) and trifluoromethoxy (-OCF3) groups, exert profoundly different effects on the parent scaffold.
As a Senior Application Scientist, I frequently encounter optimization campaigns where the choice between these two groups dictates a drug candidate's success. This guide provides an objective, data-driven comparison of -OCF3 versus -OMe substituted pyridines, detailing the mechanistic causality behind their divergent LogP profiles and providing a self-validating experimental protocol for accurate lipophilicity determination.
Mechanistic Causality: Electronic and Conformational Drivers
The stark difference in lipophilicity between -OMe and -OCF3 groups is rooted in their distinct conformational preferences and electronic properties.
-
The Methoxy (-OMe) Group: The -OMe group is primarily an electron-donating group via resonance (+M effect). To maximize
orbital overlap, the oxygen lone pairs must align parallel to the -system of the pyridine ring, forcing the -OMe group into a coplanar conformation. This planar geometry and the polarity of the C-O bond result in a slightly hydrophilic contribution to the molecule. The Hansch hydrophobic parameter ( ) for the -OMe group is approximately -0.02[1]. -
The Trifluoromethoxy (-OCF3) Group: The -OCF3 group behaves entirely differently. Due to strong hyperconjugation between the non-bonding oxygen lone pair (
) and the highly polarized anti-bonding orbital of the C-F bond ( ), the -OCF3 group is forced out of the aromatic plane, adopting an orthogonal conformation[1][2]. Because the lone pairs are tied up in this hyperconjugation and sterically twisted away from the ring, resonance donation is completely abolished. Consequently, the -OCF3 group acts as a powerful electron-withdrawing group via inductive effects. Furthermore, the dense fluorine cloud significantly increases the hydrophobic surface area, yielding a highly lipophilic Hansch parameter of +1.04[1].
In a matched molecular pair (MMP) analysis, replacing an aromatic -OMe with an -OCF3 group typically triggers a lipophilicity upshift (
Quantitative Data: LogP Comparison
To illustrate the impact of these substituents on the pyridine scaffold, the following table summarizes the theoretical and calculated LogP values based on Hansch
| Scaffold / Compound | Substituent | Hansch | Estimated LogP | Metabolic Liability | |
| Pyridine (Base) | -H | 0.00 | 0.65 | 0.00 | High (N-oxidation) |
| 2-Methoxy pyridine | -OMe | -0.02 | 0.63 | -0.02 | High (O-demethylation) |
| 3-Methoxy pyridine | -OMe | -0.02 | 0.63 | -0.02 | High (O-demethylation) |
| 4-Methoxy pyridine | -OMe | -0.02 | 0.63 | -0.02 | High (O-demethylation) |
| 2-(Trifluoromethoxy) pyridine | -OCF3 | +1.04 | 1.69 | +1.04 | Low (Sterically shielded) |
| 3-(Trifluoromethoxy) pyridine | -OCF3 | +1.04 | 1.69 | +1.04 | Low (Sterically shielded) |
| 4-(Trifluoromethoxy) pyridine | -OCF3 | +1.04 | 1.69 | +1.04 | Low (Sterically shielded) |
Note: The
Experimental Protocol: Self-Validating LogP Determination
While computational models provide excellent estimates, empirical validation is mandatory in late-stage lead optimization. The classical OECD 107 shake-flask method remains the gold standard, but it requires adaptation for high-throughput, low-volume pharmaceutical environments[5].
The following miniaturized LC-MS shake-flask protocol is a self-validating system : because it relies on the ratio of LC-MS peak areas rather than absolute concentration curves, any variations in injection volume or mass spectrometer ionization efficiency cancel out mathematically when calculating the ratio from a single analytical sequence.
Step-by-Step Methodology:
-
Solvent Mutual Saturation: Stir n-octanol and Phosphate-Buffered Saline (PBS, pH 7.4) together vigorously for 24 hours at 25°C, then allow them to separate.
-
Causality: Pre-saturating the phases prevents thermodynamic volume shifts during the actual experiment, ensuring the phase volume ratio remains constant.
-
-
Sample Spiking: In a 1.5 mL microcentrifuge tube, combine 990 µL of the saturated PBS phase and 100 µL of the saturated n-octanol phase. Spike the biphasic system with 10 µL of a 10 mM compound stock dissolved in DMSO[6].
-
Causality: Keeping the DMSO concentration strictly below 1% prevents the co-solvent from artificially altering the polarity and partitioning capacity of the aqueous phase.
-
-
Equilibration: Agitate the tubes on a rotary shaker at 30 rpm for 1 hour at 25°C[6].
-
Causality: Gentle rotation maximizes surface area contact between the phases to reach thermodynamic equilibrium without generating severe, unbreakable emulsions.
-
-
Phase Separation: Centrifuge the samples at 3000 x g for 10 minutes.
-
Causality: Centrifugation physically forces the separation of micro-emulsions, ensuring that the octanol phase is completely free of aqueous micro-droplets (which would falsely lower the measured LogP of highly lipophilic -OCF3 compounds).
-
-
Sampling & LC-MS/MS Analysis: Carefully aspirate 10 µL from the upper octanol phase and dilute it into 990 µL of methanol. Aspirate 50 µL from the lower aqueous phase (using a syringe to bypass the organic layer) and dilute into 50 µL of methanol. Analyze both via LC-MS/MS using Multiple Reaction Monitoring (MRM).
-
Calculation: Calculate the LogP using the formula:
.
Workflow Visualization
Fig 1. High-throughput LC-MS shake-flask workflow for LogP determination.
References
-
Mechanistic Studies on Intramolecular CH Trifluoromethoxylation of (Hetero)arenes via OCF3-Migration Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups Source: CHIMIA URL:[Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Synthesis and Investigation of Reagents for the Introduction of OCF3 and Other Fluorinated Groups Source: Freie Universität Berlin URL:[Link]
-
Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry Source: MDPI URL:[Link]
Sources
- 1. Mechanistic Studies on Intramolecular C-H Trifluoromethoxylation of (Hetero)arenes via OCF3-Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 3. chimia.ch [chimia.ch]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. enamine.net [enamine.net]
Safety Operating Guide
Personal protective equipment for handling 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridiine
Part 1: Executive Summary & Immediate Action Card
Status: Research Chemical / Potent Intermediate Hazard Banding: Band C (High Caution) - Treat as Toxic by Inhalation, Ingestion, and Skin Contact.
This compound contains a trifluoromethoxy group and a pyridine ring . While specific toxicological data is limited, structural analogs (fluorinated phenyl-pyridines and anilines) exhibit acute dermal toxicity and specific target organ toxicity (blood/hematopoietic system). Assume high potency.
🚨 Emergency Response Protocol
| Event | Immediate Action |
| Skin Contact | Wash immediately with soap and lukewarm water for 15+ minutes. Discard contaminated clothing in hazardous waste.[1] Seek medical attention. |
| Eye Contact | Rinse cautiously with water for 15 minutes, lifting eyelids.[2][3][4][5][6] Remove contact lenses if present.[1][2][3][4][7][8][9] Emergency Eye Wash Station required. |
| Inhalation | Evacuate to fresh air immediately. If breathing is difficult, trained personnel should administer oxygen. |
| Spill (Solid) | Do NOT create dust. Dampen with inert solvent (PEG-400 or water) if safe, then scoop into a sealed waste container. |
| Fire | Evacuate. Combustion releases Hydrogen Fluoride (HF) , NOx, and COx. Firefighters must wear full SCBA.[3] |
Part 2: Risk Assessment & Hazard Identification[2][7][10][11]
Chemical Structure Analysis & Inferred Hazards
As a Senior Application Scientist, I derive the following risk profile based on the pharmacophore:
-
Trifluoromethoxy Group (-OCF₃): Increases lipophilicity, facilitating rapid absorption through skin and cell membranes. Metabolic stability suggests potential for bioaccumulation or prolonged systemic effects.
-
Pyridine Ring: Associated with mucous membrane irritation and potential hepatotoxicity.
-
Combustion Hazard: The presence of three fluorine atoms guarantees the formation of Hydrogen Fluoride (HF) upon thermal decomposition. Standard ABC extinguishers are effective, but smoke inhalation is fatal .
GHS Classification (Precautionary)
Based on structural analogs (e.g., 2-Methoxy-5-(trifluoromethoxy)aniline).
-
Acute Toxicity (Oral/Dermal/Inhalation): Category 3 or 4 (Toxic/Harmful).
-
STOT-RE: Category 2 (Potential damage to blood/liver).
Part 3: Personal Protective Equipment (PPE) Matrix
Core Directive: Standard lab PPE is insufficient for weighing or handling neat solids of this class.
| Task | Respiratory Protection | Hand Protection | Body Protection | Eye Protection |
| Storage / Transport | N/A (Sealed Container) | Single Nitrile Gloves (4 mil) | Standard Lab Coat | Safety Glasses |
| Weighing (Solid) | Fume Hood Required. If open bench: N95 or P100 Respirator. | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil). Change outer immediately if contaminated.[9] | Lab Coat + Tyvek Sleeves or Apron. | Safety Goggles (Tight fitting) |
| Reaction Setup | Fume Hood Sash at safe height. | Double Nitrile Gloves. | Lab Coat (Buttoned).[1] | Safety Goggles. |
| Spill Cleanup | Full-Face Respirator (P100/OV cartridges). | Chemical Resistant Laminate (e.g., Silver Shield) or Double Nitrile (8 mil). | Tyvek Coveralls.[2][4][5][7][9] | Integrated in Full-Face Mask. |
Part 4: Operational Protocols
Storage & Stability[2]
-
Temperature: Store at 2-8°C (Refrigerated).
-
Environment: Keep under inert atmosphere (Argon/Nitrogen) if possible. Moisture sensitive.
-
Segregation: Store away from oxidizing agents and strong acids .
Handling & Weighing Workflow
The following workflow enforces a "Chain of Safety" to prevent cross-contamination.
Figure 1: Safe Handling Workflow. Note the critical step of equilibrating to room temperature to prevent moisture uptake, which can degrade the reagent and cause erratic weighing.
Detailed Weighing Procedure
-
Preparation: Place a disposable balance mat or "boat" inside the chemical fume hood.
-
Static Control: Use an anti-static gun on the spatula and weighing boat. Fluorinated compounds are often static-prone and can "jump" during weighing.
-
Transfer: Open the vial only inside the hood. Transfer solid gently.
-
Solubilization: If possible, add the reaction solvent to the weighing boat or vial before removing it from the hood. Transporting a solution is safer than transporting a fine powder.
-
Decontamination: Wipe the exterior of the stock vial with a solvent-dampened tissue (Acetone/Ethanol) before returning to storage. Dispose of the tissue as hazardous waste.
Part 5: Waste Management & Disposal[2]
Critical Warning: Do NOT mix with standard organic waste streams if they are destined for non-scrubbed incineration.
-
Solid Waste: Collect in a dedicated container labeled "Fluorinated Organic Solids - Toxic" .
-
Liquid Waste: Segregate into "Halogenated Organic Waste" .
-
Disposal Method: High-temperature incineration (>1100°C) with flue gas scrubbing is mandatory to neutralize Hydrogen Fluoride (HF) emissions.
-
Container Rinse: Triple rinse empty vials with Acetone. The rinsate must go to Halogenated Waste.
Spill Response Decision Tree
Figure 2: Spill Response Logic. The distinction between small and large spills determines the need for evacuation and advanced respiratory protection.
Part 6: References & Verification[2]
-
ChemScene. (2025).[8] Safety Data Sheet: 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine. Retrieved from [8]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from
-
European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Pyridine and Fluorinated Derivatives. Retrieved from
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]
- 8. chemscene.com [chemscene.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
